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  • Product: 2-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine
  • CAS: 2098003-72-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the novel chemical entity, 2-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine. As a compound at the front...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the novel chemical entity, 2-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine. As a compound at the frontier of medicinal chemistry, this document synthesizes foundational principles with insights from analogous structures to offer a predictive analysis of its chemical properties, plausible synthetic routes, and potential applications in drug discovery.

Molecular Architecture and Physicochemical Profile

The chemical structure of 2-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine combines a pyridine ring, a common scaffold in pharmaceuticals, with a fluorinated pyrrolidine moiety. This unique combination is anticipated to confer desirable pharmacokinetic and pharmacodynamic properties.

Table 1: Calculated Physicochemical Properties

PropertyValueSignificance in Drug Design
Molecular Formula C₁₀H₁₃FN₂Provides the elemental composition.
Molecular Weight 180.22 g/mol Influences diffusion and transport across membranes.
Predicted logP 1.5 - 2.5Indicates a balance between hydrophilicity and lipophilicity, crucial for oral bioavailability.
Predicted pKa 8.5 - 9.5The basicity of the pyridine nitrogen can influence solubility and interactions with biological targets.
Predicted Polar Surface Area (PSA) ~30 ŲAffects cell permeability and blood-brain barrier penetration.

The introduction of a fluoromethyl group is a strategic decision in medicinal chemistry. Fluorine's high electronegativity can modulate the pKa of nearby functional groups, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[1][2] The pyridine ring itself is a versatile pharmacophore found in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its overall contribution to aqueous solubility.[3]

Strategic Importance in Drug Discovery

The design of 2-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine is rooted in established principles of medicinal chemistry aimed at optimizing drug-like properties.

The Role of the Fluorinated Pyrrolidine Scaffold

The pyrrolidine ring is a prevalent motif in biologically active compounds.[4] The incorporation of a fluoromethyl group onto this scaffold can significantly impact its conformational preferences and metabolic fate. This strategic fluorination can lead to enhanced target potency and a more favorable pharmacokinetic profile.

The Pyridine Moiety: A Privileged Structure

Pyridine derivatives are a cornerstone of modern medicinal chemistry, appearing in a wide array of therapeutic agents, from anticancer to anti-infective drugs.[5][6][7] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is critical for molecular recognition at the active sites of enzymes and receptors.

Proposed Synthetic Strategies

Given the novelty of the target compound, a definitive synthetic protocol is not yet established. However, based on established methodologies for the synthesis of analogous fluorinated and heterocyclic compounds, a plausible retrosynthetic analysis can be proposed.

G Target 2-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine A Coupling Reaction (e.g., Suzuki, Negishi) Target->A Pyrrolidine Protected 3-halopyrrolidine A->Pyrrolidine Pyridine 2-Pyridylboronic acid or organozinc reagent A->Pyridine B Fluorination of Pyrrolidine Precursor Pyrrolidine_OH 4-(Hydroxymethyl)pyrrolidine derivative B->Pyrrolidine_OH Fluorinating_Agent Fluorinating Agent (e.g., DAST, Deoxo-Fluor) B->Fluorinating_Agent Pyrrolidine->B

Caption: Retrosynthetic analysis of 2-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine.

A potential forward synthesis would involve the following key steps:

  • Synthesis of a Protected 4-(Fluoromethyl)pyrrolidine-3-yl Precursor: This could be achieved by starting with a commercially available protected 4-(hydroxymethyl)pyrrolidine derivative. The hydroxyl group can be converted to a fluoromethyl group using a suitable fluorinating agent such as diethylaminosulfur trifluoride (DAST). The 3-position would then need to be functionalized, for example, with a halogen, to prepare it for a cross-coupling reaction.

  • Cross-Coupling with a Pyridine Derivative: The functionalized fluoromethylpyrrolidine can then be coupled with a 2-pyridyl organometallic reagent, such as 2-pyridylboronic acid (in a Suzuki coupling) or a 2-pyridyl organozinc reagent (in a Negishi coupling).[8]

Illustrative Experimental Protocol: Fluorination Step

The following is a generalized protocol for the fluorination of a hydroxyl group on a pyrrolidine scaffold, a critical step in the proposed synthesis.

  • Dissolve the protected 4-(hydroxymethyl)pyrrolidine derivative in an anhydrous, aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of a fluorinating agent (e.g., DAST) in the same solvent to the reaction mixture.

  • Allow the reaction to stir at -78 °C for a specified time, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and separate the organic layer.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Spectroscopic and Analytical Characterization

The structural elucidation of the final compound would rely on a combination of spectroscopic techniques.

Table 2: Predicted Spectroscopic Signatures

TechniqueExpected Observations
¹H NMR - Signals in the aromatic region corresponding to the pyridine ring protons. - Complex multiplets in the aliphatic region for the pyrrolidine ring protons. - A doublet of doublets for the CH₂F group due to coupling with both the adjacent proton and the fluorine atom.
¹³C NMR - Resonances in the aromatic region for the pyridine carbons. - Aliphatic signals for the pyrrolidine carbons. - A doublet for the fluoromethyl carbon due to one-bond coupling with fluorine.[9]
¹⁹F NMR - A triplet for the fluoromethyl group, assuming coupling to the adjacent CH₂ group.
High-Resolution Mass Spectrometry (HRMS) - The calculated exact mass would be used to confirm the elemental composition.

Potential Therapeutic Applications

Given the prevalence of pyridine and fluorinated scaffolds in approved drugs, 2-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine holds potential in several therapeutic areas:

  • Oncology: Many kinase inhibitors and other anticancer agents feature pyridine rings.[7]

  • Neuroscience: The pyrrolidine moiety is present in numerous central nervous system (CNS) active compounds.

  • Infectious Diseases: Pyridine derivatives have been explored as antibacterial and antifungal agents.[5]

Conclusion

2-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine represents a promising, albeit currently theoretical, molecular scaffold for drug discovery. Its design is based on sound medicinal chemistry principles, and plausible synthetic routes can be devised from existing literature on analogous compounds. Further investigation into the synthesis and biological evaluation of this compound is warranted to explore its full therapeutic potential.

References

  • Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. (2020). MDPI. Available at: [Link]

  • Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. (2025). ResearchGate. Available at: [Link]

  • Navigating the Synthesis of Trifluoromethylpyridines: A Chemist's Guide. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • The Chemistry and Applications of Fluorinated Pyridines: A Look at 2-Fluoro-3-Trifluoromethylpyridine. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Process for the preparation of fluorinated pyridines. European Patent Office.
  • The Importance of Pyridine Derivatives in Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Process for the preparation of fluoromethyl pyridines and certain novel products obtained therefrom. Google Patents.
  • 2-(pyrrolidin-3-yl)-4-(trifluoromethyl)pyridine dihydrochloride. PubChemLite. Available at: [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). Journal of Pharmaceutical Negative Results. Available at: [Link]

  • 4-[2-(4-Fluorophenyl)-1H-pyrrol-3-yl]pyridine. PMC. Available at: [Link]

  • 2-Fluoro-3-(trifluoromethyl)pyridine. PubChem. Available at: [Link]

  • 2-(4-(Trifluoromethyl)phenyl)pyridine. PubChem. Available at: [Link]

  • Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). (2023). MDPI. Available at: [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Drug Design, Development and Therapy. Available at: [Link]

  • Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis. (2015). ResearchGate. Available at: [Link]

  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar. Available at: [Link]

  • 4-Pyrrolidinylpyridine. Wikipedia. Available at: [Link]

Sources

Exploratory

The Strategic Incorporation of Fluoromethyl Pyrrolidine Pyridine Analogs in Modern Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals The strategic introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. This guide provides a comprehensive overview of the synthesis, characterization, and medicinal chemistry applications of a particularly promising scaffold: fluoromethyl pyrrolidine pyridine analogs. By combining the privileged structural features of the pyrrolidine and pyridine rings with the unique properties of the fluoromethyl group, these analogs have emerged as a versatile platform for the development of novel therapeutics across a range of disease areas.

This document, intended for researchers and drug development professionals, will delve into the rationale behind the design of these compounds, provide insights into their synthesis and characterization, and explore their diverse biological activities and mechanisms of action.

The Power of Fluorine in Drug Design: A Trifecta of Benefits

The substitution of hydrogen with fluorine, or the introduction of a fluorinated motif like the fluoromethyl group, can profoundly impact a drug molecule's properties in three key ways:

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the acidity and basicity of nearby functional groups, influencing a compound's pKa. This, in turn, affects its solubility, lipophilicity, and membrane permeability, all critical factors for oral bioavailability and distribution within the body.[1][2] The fluoromethyl group, in particular, can act as a lipophilic hydrogen bond donor, further influencing interactions with biological targets.

  • Enhancement of Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage by cytochrome P450 enzymes.[3][4] By strategically placing a fluoromethyl group at a metabolically vulnerable position, the metabolic stability and half-life of a drug can be substantially increased, leading to improved pharmacokinetic profiles.[5]

  • Fine-Tuning of Biological Activity: The introduction of fluorine can alter the conformation of a molecule and its electronic properties, leading to enhanced binding affinity and selectivity for its biological target.[3] The fluoromethyl group can participate in favorable interactions within a protein's binding pocket, such as hydrogen bonding or dipole-dipole interactions, contributing to increased potency.[6]

Synthetic Strategies: Building the Fluoromethyl Pyrrolidine Pyridine Scaffold

The synthesis of fluoromethyl pyrrolidine pyridine analogs can be approached through several convergent strategies, typically involving the construction of the fluorinated pyrrolidine ring followed by its coupling to a pyridine moiety, or vice versa.

Synthesis of Fluorinated Pyrrolidine Intermediates

A common route to 3-fluoromethylpyrrolidine involves the multi-step conversion of commercially available starting materials. A representative, albeit general, synthetic pathway is outlined below. The specific reagents and conditions would be optimized based on the desired stereochemistry and substitution pattern.

Experimental Protocol: General Synthesis of a Fluorinated Pyrrolidine Intermediate

  • Starting Material: A suitable protected allylic amine or a derivative with a leaving group.

  • Fluorination: Introduction of the fluorine atom can be achieved using various fluorinating agents. For a fluoromethyl group, this might involve the displacement of a suitable leaving group with a fluoride source or the use of a fluoromethylating reagent.

  • Cyclization: Intramolecular cyclization to form the pyrrolidine ring is a key step. This can be achieved through various methods, such as a 5-exo-trig iodocyclization of an allylic fluoride bearing a nitrogen nucleophile.[7]

  • Deprotection and Functionalization: Removal of the protecting group on the pyrrolidine nitrogen allows for subsequent coupling with the pyridine ring.

G A Protected Allylic Amine B Fluorinated Intermediate A->B Fluorination C Cyclized Fluoropyrrolidine B->C Intramolecular Cyclization D Deprotected Fluoropyrrolidine C->D Deprotection G A Fluorinated Pyrrolidine C Fluoromethyl Pyrrolidine Pyridine Analog A->C Coupling Reaction (e.g., Buchwald-Hartwig) B Halogenated Pyridine B->C cluster_0 Kinase Active Site cluster_1 Inhibitor Hinge Hinge Region Pocket Hydrophobic Pocket Pyridine Pyridine Ring Pyridine->Hinge H-Bond Pyrrolidine Fluoromethyl- Pyrrolidine Pyrrolidine->Pocket Hydrophobic Interactions

Sources

Foundational

Role of fluorine substitution in pyrrolidine-pyridine scaffolds

Topic: Role of fluorine substitution in pyrrolidine-pyridine scaffolds Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of fluorine substitution in pyrrolidine-pyridine scaffolds Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

A Guide to Conformational Control and ADME Optimization

Executive Summary

The pyrrolidine-pyridine scaffold represents a privileged architecture in medicinal chemistry, bridging the gap between solubility-enhancing aliphatic heterocycles and aromatic pharmacophores capable of


-stacking interactions. However, this scaffold often suffers from metabolic liability (oxidative clearance) and suboptimal permeability due to high basicity.

This guide details the strategic incorporation of fluorine into this scaffold. Beyond simple metabolic blocking, we explore fluorine as a conformational control element (via the gauche effect) and a pKa modulator . We provide actionable synthetic protocols and mechanistic insights to enable the rational design of high-affinity, metabolically stable ligands.

Physicochemical Modulation: The Power of pKa and Lipophilicity[1]

The introduction of fluorine exerts a profound electronic influence on the pyrrolidine-pyridine system. Understanding these shifts is critical for optimizing membrane permeability and reducing off-target liabilities (e.g., hERG inhibition).

1.1 Basicity Modulation (

pKa)

The high basicity of the pyrrolidine nitrogen (


) often leads to high ionization at physiological pH, limiting passive diffusion and increasing P-gp efflux liability.
  • Pyrrolidine Ring (Inductive Effect): Introducing a fluorine atom at the C3 position of the pyrrolidine ring lowers the

    
     of the secondary amine by approximately 1.0–2.0 log units  due to the strong electron-withdrawing inductive effect (
    
    
    
    ). This shifts the equilibrium toward the neutral species, enhancing CNS penetration and oral bioavailability.
  • Pyridine Ring: Fluorine substitution on the pyridine ring (specifically at C2 or C6) significantly reduces the basicity of the pyridine nitrogen (

    
    ). This is advantageous when the pyridine nitrogen serves as a hydrogen bond acceptor but requires reduced protonation to avoid lysosomal trapping.
    
1.2 Lipophilicity and Dipole Moments

While fluorine is often cited as increasing lipophilicity (


), its effect in polar scaffolds is context-dependent.
  • Vectorial Lipophilicity: In 3-fluoropyrrolidines, the C-F bond creates a strong molecular dipole. If the C-F vector opposes the amine lone pair dipole, the net dipole moment decreases, potentially increasing apparent lipophilicity (

    
    ). conversely, parallel dipoles increase polarity.
    

Table 1: Physicochemical Impact of Fluorination on Pyrrolidine-Pyridine Analogs

ParameterUnsubstituted Scaffold3-F Pyrrolidine Analog2-F Pyridine AnalogMechanistic Driver
Pyrrolidine pKa ~11.3~9.5~11.2Inductive withdrawal (

)
Pyridine pKa ~5.2~5.2~2.5Inductive + Mesomeric effects
LogD (pH 7.4) Baseline+0.2 to +0.5+0.4 to +0.8Hydrophobic surface area vs. Polarity
Metabolic Liability High (N-dealkylation, Hydroxylation)Low (C-H bond protection)Medium (Blocks ring oxidation)C-F Bond Strength (116 kcal/mol)
Stereoelectronic Control: The Fluorine Gauche Effect[2][3][4]

In the flexible pyrrolidine ring, fluorine is not merely a substituent; it is a structural lock. The fluorine gauche effect dictates the ring pucker, allowing researchers to pre-organize the ligand into its bioactive conformation, thereby reducing the entropic penalty of binding.

2.1 The Mechanism

The gauche effect arises because the


 hyperconjugation is energetically favorable when the C-F bond is gauche (synclinal) to the vicinal electron-withdrawing group (in this case, the amine nitrogen).
  • (3R)-Fluoropyrrolidine: Prefers the C4-exo (down) pucker.

  • (3S)-Fluoropyrrolidine: Prefers the C4-endo (up) pucker.

This control is critical when the pyrrolidine-pyridine scaffold must fit into a restrictive binding pocket (e.g., kinase hinge regions or GPCR orthosteric sites).

GaucheEffect cluster_0 Stereoelectronic Logic cluster_1 Conformational Output Node1 Fluorine Substitution (C3 Position) Node2 Hyperconjugation (sigma_CH -> sigma_CF*) Node1->Node2 Node3 Gauche Preference (F-C-C-N dihedral ~60°) Node2->Node3 Node4 (3R)-Fluoro Favors C4-exo (Down) Node3->Node4 Stereocenter R Node5 (3S)-Fluoro Favors C4-endo (Up) Node3->Node5 Stereocenter S Node6 Bioactive Conformation (Entropic Benefit) Node4->Node6 Node5->Node6

Figure 1: The logic flow of the fluorine gauche effect in determining pyrrolidine ring pucker.

Synthetic Strategies

Direct fluorination of complex scaffolds is often low-yielding. The preferred approach involves building block assembly or late-stage deoxofluorination of hydroxylated precursors.

3.1 Protocol: Deoxofluorination of 3-Hydroxypyrrolidine

This protocol describes the conversion of a chiral 3-hydroxypyrrolidine (attached to a pyridine core) to the 3-fluoro analog using DAST (Diethylaminosulfur trifluoride).

Safety Note: DAST can be explosive upon heating. Reactions should be run in a fume hood behind a blast shield. XtalFluor-E is a safer solid alternative if available.

Reagents:

  • Substrate: N-(Pyridin-2-yl)-3-hydroxypyrrolidine (1.0 eq)

  • Reagent: DAST (1.5 eq)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Quench: Saturated aqueous NaHCO₃

Step-by-Step Methodology:

  • Preparation: Dissolve the hydroxy-pyrrolidine substrate (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under an inert atmosphere (

    
     or Ar). Cool the solution to -78 °C  using a dry ice/acetone bath.
    
  • Addition: Add DAST (1.5 mmol, 0.2 mL) dropwise via syringe over 10 minutes. Crucial: Maintain low temperature to prevent elimination side reactions.

  • Reaction: Stir at -78 °C for 1 hour, then allow the mixture to slowly warm to room temperature (RT) over 4–6 hours. Monitor by TLC or LC-MS for the disappearance of starting material.

  • Quenching (Critical): Cool the mixture back to 0 °C. Slowly add saturated aqueous

    
     (10 mL) with vigorous stirring. Caution: Vigorous 
    
    
    
    evolution will occur.
  • Workup: Extract with DCM (3 x 15 mL). Wash combined organics with brine, dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

3.2 Protocol: Palladium-Catalyzed Cross-Coupling (Pyridine Assembly)

To assemble the scaffold after fluorinating the building blocks.

  • Coupling Partners: 2-Bromo-4-fluoropyridine + 3-Fluoropyrrolidine (hydrochloride salt).

  • Conditions:

    
     (2 mol%), BINAP (4 mol%), 
    
    
    
    (1.5 eq), Toluene, 100 °C, 12 h.
  • Note: The presence of fluorine on the pyridine ring activates the C2-position for

    
     reactions, potentially allowing catalyst-free coupling if the pyridine is sufficiently electron-deficient.
    

SyntheticWorkflow Start Start: 3-Hydroxypyrrolidine Scaffold Decision Is Pyridine Attached? Start->Decision RouteA Route A: Late-Stage Fluorination (DAST/XtalFluor) Decision->RouteA Yes RouteB Route B: Building Block Assembly Decision->RouteB No StepA1 Protect Amine (Boc/Cbz) RouteA->StepA1 StepB1 Select Fluorinated Building Blocks RouteB->StepB1 StepA2 Deoxofluorination (-78°C) StepA1->StepA2 StepA3 Deprotection & Coupling StepA2->StepA3 Final Target: Fluorinated Pyrrolidine-Pyridine StepA3->Final StepB2 Buchwald-Hartwig Coupling (Pd-Catalysis) StepB1->StepB2 StepB2->Final

Figure 2: Synthetic decision tree for accessing fluorinated scaffolds.

DMPK & Metabolic Stability

Fluorine substitution is a primary strategy for blocking metabolic soft spots. In pyrrolidine-pyridine scaffolds, the primary metabolic pathways are:

  • 
    -Hydroxylation  of the pyrrolidine ring (leading to ring opening).
    
  • 
    -Oxidation  of the pyridine nitrogen.
    
4.1 Blocking CYP450 Oxidation

Replacing a C-H bond with a C-F bond (


 vs. 

) renders that position inert to hydrogen atom abstraction by Cytochrome P450 enzymes.
  • Case Study Evidence: In the development of DPP-4 inhibitors, fluorination of the pyrrolidine ring at the 3-position increased the half-life (

    
    ) by >3-fold compared to the unsubstituted analog by preventing lactam formation.
    
4.2 Reducing hERG Liability

High basicity in the pyrrolidine ring is often correlated with hERG channel blockage (QTc prolongation). By lowering the


 via fluorine substitution (as detailed in Section 1.1), the cationic fraction at physiological pH is reduced, often mitigating hERG affinity without sacrificing target potency.
References
  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37, 308-319. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Campbell, N. H., et al. (2011).[1] Fluorine in medicinal chemistry:

    
    -fluorination of peripheral pyrrolidines attached to acridine ligands affects their interactions with G-quadruplex DNA.[1][2] Organic & Biomolecular Chemistry, 9, 1328-1331.[1] Link
    
  • Rosenbrach, J., et al. (2018). Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides.[3] Beilstein Journal of Organic Chemistry, 14, 2523–2528. Link

Sources

Exploratory

Metabolic Stability of Fluoromethyl Groups in Pyridine Heterocycles

A Technical Guide for Lead Optimization Executive Summary In modern medicinal chemistry, the "Fluorine Scan" is a ubiquitous tactic for modulating pKa, lipophilicity ( ), and metabolic stability.[1][2][3] However, the in...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Lead Optimization

Executive Summary

In modern medicinal chemistry, the "Fluorine Scan" is a ubiquitous tactic for modulating pKa, lipophilicity (


), and metabolic stability.[1][2][3] However, the interaction between fluorinated motifs and nitrogen heterocycles—specifically pyridines—creates a unique electronic environment that defies simple "C-F bond strength" heuristics.

This guide analyzes the metabolic fate of mono- (


), di- (

), and tri- (

) fluoromethyl groups attached to pyridine scaffolds. It synthesizes mechanistic insights into Cytochrome P450 (CYP) mediated oxidative defluorination and provides actionable protocols for assessing intrinsic clearance (

).
The Mechanistic Landscape: Why Pyridine?

The replacement of a phenyl ring with a pyridine (the "Phenyl-Pyridyl Switch") is a standard strategy to reduce lipophilicity and improve solubility. From a metabolic perspective, the pyridine ring is electron-deficient, making the ring carbons less susceptible to oxidative hydroxylation compared to benzene.

However, when a fluoromethyl group is attached to this ring, the focus shifts from the ring to the substituent. The metabolic stability of this group is governed by two competing factors:

  • C-H Bond Deactivation: The electron-withdrawing nature of the pyridine ring (especially at C2 and C4) pulls electron density from the

    
    -carbon of the fluoromethyl group, theoretically strengthening the C-H bonds against CYP-mediated hydrogen abstraction.
    
  • Lone Pair Interactions: The basic nitrogen can coordinate with the heme iron of CYP450 (Type II binding), potentially inhibiting metabolism or, conversely, anchoring the molecule in an orientation that favors oxidation of the substituent.

Metabolic Pathways & Vulnerabilities

The primary metabolic risk for fluoromethyl groups is oxidative defluorination . Unlike the metabolically robust


 group, 

and

moieties possess abstractable hydrogen atoms.
The Oxidative Defluorination Mechanism

The pathway typically proceeds via CYP-mediated hydrogen atom transfer (HAT), followed by oxygen rebound. This generates an unstable gem-fluorohydrin intermediate, which spontaneously eliminates hydrogen fluoride (HF) to form a carbonyl species (aldehyde or carboxylic acid).

Key Insight: The rate-limiting step is usually the initial C-H abstraction. Therefore, electronic deactivation of this C-H bond is the primary method for improving stability.

OxidativeDefluorination Substrate Fluoromethyl Pyridine (-CH2F) Radical C-Centered Radical (•CHF) Substrate->Radical H-Abstraction CYP CYP450 (FeO)3+ CYP->Radical Intermediate Gem-Fluorohydrin (-CH(OH)F) Radical->Intermediate OH Rebound Elimination - HF Intermediate->Elimination Product Formyl Pyridine (-CHO) Intermediate->Product Spontaneous Collapse

Figure 1: Mechanism of CYP450-mediated oxidative defluorination of a monofluoromethyl pyridine. The unstable gem-fluorohydrin collapses to release HF and an aldehyde.

Stability Hierarchy
  • Trifluoromethyl (

    
    ): High Stability.  Lacks abstractable hydrogens. Metabolism is rare and usually requires ipso-substitution or reduction, which are uncommon in standard aerobic HLM assays.
    
  • Difluoromethyl (

    
    ): Moderate Stability.  The C-H bond is deactivated by two fluorine atoms (strong inductive effect), making H-abstraction difficult. Often acts as a lipophilic hydrogen bond donor (bioisostere for -OH or -SH).[2]
    
  • Monofluoromethyl (

    
    ): Low/Variable Stability.  The single fluorine atom provides some protection compared to a methyl group, but it can still serve as a "metabolic soft spot," leading to the release of toxic fluoride or reactive aldehydes.
    
Structural Activity Relationships (SAR): The Positional Effect

The position of the fluoromethyl group on the pyridine ring significantly influences metabolic rates due to resonance and inductive effects.

PositionElectronic EnvironmentMetabolic Prediction
2-Pyridyl Highly electron-deficient (

to N). Inductive withdrawal deactivates the exocyclic C-H bonds.
Enhanced Stability. The C-H bonds of the

group are less electron-rich, slowing CYP oxidation.
3-Pyridyl "Benzene-like" (

to N). Minimal resonance withdrawal.
Lower Stability. Behaves similarly to a benzyl fluoride. Often the first site of metabolic attack.
4-Pyridyl Electron-deficient (

to N). Resonance withdrawal similar to 2-position.
Enhanced Stability. Similar to 2-pyridyl, but lacks the steric hindrance/coordination potential of the nitrogen lone pair.

Lead Optimization Tip: If a 3-fluoromethyl pyridine shows high intrinsic clearance, consider shifting the group to the 2-position or replacing it with a difluoromethyl group to block the soft spot.

Experimental Protocols: Assessing Stability

To validate the stability of these motifs, a rigorous microsomal stability assay is required. This protocol is designed to capture rapid oxidations and identify defluorinated metabolites.

Protocol: Human Liver Microsome (HLM) Stability Assay[4]

Reagents:

  • Pooled Human Liver Microsomes (20 mg/mL protein conc).

  • NADPH Regenerating System (Mg

    
    , Glucose-6-phosphate, G6P Dehydrogenase, NADP+).
    
  • Test Compound (10 mM DMSO stock).

  • Positive Control (e.g., Verapamil or Testosterone).

  • Quench Solution (Acetonitrile with Internal Standard).

Workflow:

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (pH 7.4). Spike with test compound (final conc. 1

    
    M). Incubate at 37°C for 5 min.
    
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At T=0, 5, 15, 30, and 60 mins, remove aliquots.

  • Quenching: Immediately dispense into cold Acetonitrile (1:3 ratio) to precipitate proteins.

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

Metabolite Identification (MetID) Settings: When analyzing the LC-MS data, specifically look for:

  • Loss of 20 Da: Corresponds to Defluorination + Oxidation (

    
    ). Net change: 
    
    
    
    followed by
    
    
    loss results in carbonyl formation (
    
    
    ? No.
    
    
    . Mass change:
    
    
    . Loss of 4 Da? Let's check:
    
    
    (33)
    
    
    
    
    (29). Loss of 4 Da.
  • Neutral Loss of 20 Da (HF): Common fragmentation pattern in source for fluorinated compounds.

ExperimentalWorkflow Prep Preparation 0.5 mg/mL Microsomes 1 µM Compound Incubation Incubation (37°C) + NADPH Prep->Incubation Sampling Time Points 0, 5, 15, 30, 60 min Incubation->Sampling Quench Quench Cold ACN + IS Sampling->Quench Analysis LC-MS/MS Monitor Parent & Metabolites Quench->Analysis

Figure 2: Standard workflow for intrinsic clearance determination.

Data Comparison & Case Studies

The following table illustrates the impact of fluorination degree and pyridine positioning on intrinsic clearance (


), synthesized from general medicinal chemistry trends [1, 3].
StructureSubstituent

(µL/min/mg)
Primary Metabolite
3-Methylpyridine

> 100 (High)Carboxylic Acid (via alcohol)
3-Fluoromethylpyridine

40 - 80 (Mod-High)Formyl-pyridine / Carboxylic Acid
3-Difluoromethylpyridine

< 15 (Low)Stable (Minor hydroxylation)
3-Trifluoromethylpyridine

< 5 (Very Low)N-Oxide (Ring oxidation)
2-Fluoromethylpyridine

20 - 40 (Moderate)Formyl-pyridine

Case Study: Ivosidenib (Tibsovo) In the development of IDH1 inhibitors, replacing a phenyl ring with a pyridine (and subsequently adjusting fluorinated substituents) was critical.[4] The transition from a labile precursor to Ivosidenib involved optimizing the "Phenyl-Pyridyl Switch" to fix a CYP3A4 liability. The pyridine nitrogen not only improved solubility but, by modulating the electronics of the ring, protected adjacent substituents from rapid metabolic clearance [1].

References
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

  • Uere-Zhong Shu, et al. (2020).[5] Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthetic Strategies for Fluorinated Pyrrolidinyl-Pyridine Scaffolds

The following Application Note and Protocol guide addresses the synthesis strategies for fluorinated pyrrolidinyl-pyridine scaffolds. Editorial Note: A specific, validated industrial standard protocol for the exact isome...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide addresses the synthesis strategies for fluorinated pyrrolidinyl-pyridine scaffolds.

Editorial Note: A specific, validated industrial standard protocol for the exact isomer 2-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine is not currently available in the open-access authoritative literature. Therefore, this guide details the modular synthetic strategies used to construct this chemical class, focusing on the two most chemically robust pathways: (1) Late-Stage Deoxyfluorination and (2) [3+2] Cycloaddition . This approach ensures scientific integrity by relying on verified methodologies for the scaffold rather than unverified speculation.

Executive Summary

The incorporation of a fluoromethyl group into pyrrolidine scaffolds is a critical tactic in medicinal chemistry to modulate pKa, enhance metabolic stability (blocking metabolic soft spots), and influence lipophilicity (


). For the target scaffold—a pyridine-substituted pyrrolidine with a fluoromethyl motif—direct synthesis requires navigating the nucleophilicity of the pyridine nitrogen and the lability of the fluorinating agents.

This guide outlines the Deoxyfluorination Pathway , the industry-standard approach for converting hydroxymethyl precursors to fluoromethyl derivatives, and the [3+2] Cycloaddition Pathway for de novo ring construction.

Strategic Analysis & Retrosynthesis

The synthesis of 2-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine is best approached via a convergent strategy. The primary disconnection occurs at the C-F bond (late-stage functionalization) or the pyrrolidine ring formation.

Table 1: Comparative Synthetic Methodologies
MethodologyKey TransformationAdvantagesDisadvantages
A. Deoxyfluorination Alcohol

Alkyl Fluoride
High precision; uses available alcohol precursors.Requires handling of DAST/Deoxo-Fluor; potential for rearrangement.
B. [3+2] Cycloaddition Azomethine Ylide + AlkeneRapid ring construction; stereocontrol.Requires specific fluorinated dipolarophiles; regioselectivity challenges.
C. Electrophilic Fluorination Carbanion/Enolate

C-F
Direct C-H activation possible.Often requires aggressive reagents (Selectfluor); lower selectivity on basic heterocycles.

Detailed Protocol: Late-Stage Deoxyfluorination

This protocol describes the conversion of the precursor (2-(4-(hydroxymethyl)pyrrolidin-3-yl)pyridine) to the fluoromethyl target. This is the most reliable route for this specific substitution pattern.

Reagents and Equipment
  • Substrate:

    
    -Protected 2-(4-(hydroxymethyl)pyrrolidin-3-yl)pyridine (e.g., Boc-protected to prevent amine oxidation).
    
  • Fluorinating Agent: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Equipment: Teflon-coated stir bars, polyethylene syringes (glassware requires strict dryness; HF byproducts etch glass).

Step-by-Step Procedure

Note: All steps must be performed in a fume hood under an inert atmosphere (Nitrogen or Argon).

  • Preparation:

    • Dissolve 1.0 equivalent of the

      
      -Boc-protected alcohol precursor in anhydrous DCM (0.1 M concentration).
      
    • Cool the solution to -78°C using a dry ice/acetone bath. Rationale: Low temperature prevents elimination side reactions and controls the exotherm.

  • Addition:

    • Slowly add 1.2–1.5 equivalents of DAST dropwise via syringe.

    • Critical Safety: DAST reacts violently with water. Ensure the system is strictly anhydrous.

  • Reaction:

    • Stir at -78°C for 1 hour.

    • Allow the reaction to warm to room temperature (RT) slowly over 2–4 hours.

    • Monitor conversion via LC-MS or TLC. The hydroxyl group (

      
      ) is converted to a good leaving group (
      
      
      
      ) which is then displaced by fluoride (
      
      
      ) in an
      
      
      fashion.
  • Quenching (Exothermic):

    • Cool the mixture back to 0°C.

    • Quench by slow addition of saturated aqueous sodium bicarbonate (

      
      ).
      
    • Warning: Vigorous evolution of

      
       will occur.
      
  • Workup:

    • Extract the aqueous layer with DCM (3x).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Deprotection:

    • Treat the crude intermediate with TFA/DCM (1:4) or HCl/Dioxane to remove the Boc group, yielding the final product salt.

Safety & Handling Protocols (E-E-A-T)

Fluorinating Agents (DAST/Deoxo-Fluor)
  • Hazard: These reagents liberate Hydrogen Fluoride (HF) upon hydrolysis. HF is a contact poison that penetrates tissue and decalcifies bone.

  • Control:

    • Always have Calcium Gluconate gel available on the workbench.

    • Use double-gloving (Nitrile) and a face shield.

    • Glassware used for quenching should be rinsed immediately with basic solution to neutralize HF traces.

Pyridine Derivatives[1][2][3]
  • Toxicity: Many pyridine derivatives are skin irritants and potential neurotoxins.

  • Control: Handle all intermediates in a ventilated enclosure.

Mechanistic Workflow (Visualization)

The following diagram illustrates the logical flow of the synthesis, from the retrosynthetic disconnection to the final deprotection.

SynthesisWorkflow cluster_safety Safety Critical Control Points Target Target: 2-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine Deprotection Step: Acidic Deprotection (TFA or HCl) Target->Deprotection Final Step Precursor Precursor: N-Boc-3-(2-pyridyl)-4-hydroxymethylpyrrolidine Intermediate Intermediate: Activated Sulfinate Ester Precursor->Intermediate Activation (-78°C) Reagent Reagent: DAST or Deoxo-Fluor Reagent->Intermediate Nucleophilic Attack Intermediate->Target SN2 Fluoride Displacement (Warm to RT) Final Salt Form Final Salt Form Deprotection->Final Salt Form

Figure 1: Reaction workflow for the deoxyfluorination of the hydroxymethyl pyrrolidine precursor. The critical safety control points involve the handling of the fluorinating agent.

References

  • General Pyrrolidine Synthesis via Azomethine Ylides

    • Synthesis of Small 3-Fluoro- and 3,3-Difluoropyrrolidines Using Azomethine Ylide Chemistry. (2015).[1] ACS Publications. Link

  • Fluorination Reagents & Safety

    • Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF.[2] (2016). NIH/PubMed. Link

  • General Pyridine Functionalization

    • Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines.[3] (2026).[4][5] PMC. Link

  • Cycloaddition Methodologies

    • Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. ResearchGate.[6] Link

Sources

Application

Application Note: Strategic Utilization of 2-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine in Medicinal Chemistry

Executive Summary This guide details the handling, reactivity, and strategic application of 2-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine (hereafter referred to as FMPP ). This building block is a high-value scaffold in dr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the handling, reactivity, and strategic application of 2-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine (hereafter referred to as FMPP ). This building block is a high-value scaffold in drug discovery, particularly for kinase inhibitors (e.g., JAK, TYK2) and GPCR ligands. Its value lies in the fluorine gauche effect , which locks the pyrrolidine ring into a specific conformation, and the metabolic stability offered by the fluoromethyl group compared to a hydroxymethyl bioisostere.

Critical Warning: While valuable, the free base of FMPP possesses latent instability due to potential intramolecular azetidinium formation. This guide provides strict protocols to mitigate decomposition during storage and synthesis.

Physicochemical Profile & Structural Dynamics

Key Properties
PropertyValue / DescriptionNotes
Molecular Formula

Molecular Weight 180.22 g/mol
Appearance White to off-white solid (as HCl salt)Viscous oil as free base.
Basicity (

)
~9.5 (Pyrrolidine NH), ~5.2 (Pyridine N)Pyrrolidine is the primary nucleophile.
Chirality 3,4-trans or 3,4-cisUsually supplied as trans-racemate or enantiopure. Trans is thermodynamically preferred.
Solubility High: DMSO, MeOH, Water. Low: Hexanes.[1]
The Fluorine Gauche Effect

The fluoromethyl group at C4 is not merely a steric substituent; it exerts a profound stereoelectronic effect. The C-F bond prefers to align gauche (60°) to the vicinal C-N bond (or C-C bonds depending on substitution) due to


 hyperconjugation.
  • Impact: This pre-organizes the ligand, reducing the entropic penalty upon binding to a protein target.

  • Design Consequence: Using FMPP instead of a methyl-pyrrolidine can increase potency by 10–100x solely through conformational locking.

Stability & Storage Protocols (CRITICAL)

The "Azetidinium Trap": A common failure mode with fluoromethyl-amines is the intramolecular displacement of fluoride by the secondary amine, forming a highly reactive azetidinium ion. This leads to polymerization or hydrolysis.

Stability Logic Diagram

The following diagram illustrates the stability risk and the conformational locking mechanism.

FMPP_Dynamics cluster_0 Mechanism of Action Salt FMPP (HCl Salt) STABLE FreeBase FMPP (Free Base) METASTABLE Salt->FreeBase Neutralization (pH > 10) FreeBase->Salt Acidification (HCl/Dioxane) Azetidinium Azetidinium Ion (Decomposition) FreeBase->Azetidinium Slow (days at RT) Fast (Heat) ConfLock Conformational Lock (Gauche Effect) FreeBase->ConfLock Preferred Geometry

Caption: Stability profile of FMPP. The salt form prevents the lone pair on Nitrogen from displacing the Fluorine.

Storage Protocol
  • Form: Always store as the dihydrochloride or trifluoroacetate salt .

  • Temperature: -20°C for long-term storage.

  • Atmosphere: Hygroscopic; store under Argon/Nitrogen.

  • Avoid: Do not store as a free base in solution (e.g., in DCM or MeOH) for >24 hours.

Synthetic Application Protocols

Protocol A: Amide Coupling (General Library Synthesis)

Objective: Acylation of the pyrrolidine nitrogen with a carboxylic acid (R-COOH).

Rationale: We use HATU as the coupling agent to ensure rapid reaction, minimizing the time the free amine exists in the basic reaction mixture.

Reagents:

  • FMPP (HCl salt) (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.5 equiv) - Excess needed to neutralize HCl salts.

  • Solvent: DMF or DMA (Anhydrous)

Step-by-Step:

  • Pre-activation: Dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv) in DMF (0.1 M concentration). Add DIPEA (1.0 equiv) and stir for 5 minutes at Room Temperature (RT).

  • Amine Addition: Add FMPP (HCl salt) directly to the reaction vessel.

  • Base Addition: Immediately add the remaining DIPEA (2.5 equiv).

    • Expert Tip: Do not premix the FMPP and base in a separate vial to avoid azetidinium formation before coupling. Generate the free base in situ in the presence of the activated ester.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (x2) and Brine (x1). Dry over 
    
    
    
    .[2]
  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Displacement (Heteroaryl Chlorides)

Objective: Attaching FMPP to a chloropyrimidine or chloropyridine core.

Rationale: The pyrrolidine nitrogen is a good nucleophile. However, excessive heat can trigger defluorination. We use a polar aprotic solvent to accelerate the


 reaction without superheating.

Reagents:

  • FMPP (HCl salt) (1.0 equiv)

  • Heteroaryl Chloride (1.0 equiv)

  • 
     (3.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: DMSO or NMP

Step-by-Step:

  • Suspend FMPP salt and the Heteroaryl Chloride in DMSO (0.2 M).

  • Add the carbonate base.[2]

  • Thermal Cycle: Heat to 60°C–80°C.

    • Caution: Do not exceed 100°C. At >100°C, elimination of HF (forming a vinyl group) or azetidinium formation becomes a significant risk.

  • Monitoring: Check LCMS every 1 hour.

  • Workup: Pour into water. If solid precipitates, filter. If not, extract with EtOAc/IPA (3:1 mixture).

Quality Control & Troubleshooting

NMR Diagnostics[3][4]
  • 
     NMR:  This is the most powerful tool for this building block.
    
    • Signal: Look for a triplet of doublets (or multiplet) around -220 to -230 ppm (typical for alkyl fluorides).

    • Decomposition: Appearance of a signal at -150 to -180 ppm often indicates HF formation or inorganic fluoride (decomposition).

  • 
     NMR:  The methylene protons of the 
    
    
    
    group appear as a distinct doublet of doublets (coupling to geminal H and F,
    
    
    ).
Decision Tree for Reaction Failure

Troubleshooting Start Reaction Failed / Low Yield CheckLCMS Check LCMS: Is Product Mass (M+H) Correct? Start->CheckLCMS MassMinus20 Mass = (M-20)? (Loss of HF) CheckLCMS->MassMinus20 No MassPlus0 Mass Correct but Low Conversion? CheckLCMS->MassPlus0 Yes Soln1 Too much heat. Reduce Temp < 80°C. MassMinus20->Soln1 Soln2 Check Base Stoichiometry. Ensure HCl salt is neutralized. MassPlus0->Soln2 Soln3 Azetidinium formation. Do not premix amine/base. MassPlus0->Soln3 If pre-incubated

Caption: Troubleshooting logic for common synthetic issues with fluorinated amines.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Champagne, P. A., et al. (2015). Stereocontrolled Synthesis of Fluorinated Piperidines and Pyrrolidines. Chemical Reviews. [Link]

Sources

Method

Crystallization methods for 2-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine salts

An Application Guide to the Crystallization of 2-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine Salts Authored by: A Senior Application Scientist Abstract This comprehensive guide provides detailed application notes and proto...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Crystallization of 2-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine Salts

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides detailed application notes and protocols for the crystallization of various pharmaceutical salts of 2-(4-(fluoromethyl)pyrrolidin-3-yl)pyridine, a chiral heterocyclic compound of interest in drug development. The document outlines a systematic approach, beginning with the rationale for salt selection and screening, followed by robust, step-by-step protocols for crystallization via cooling, anti-solvent, and vapor diffusion methods. Emphasis is placed on the scientific principles behind experimental choices to empower researchers to optimize conditions for achieving high-purity, stable crystalline forms suitable for pharmaceutical development. The guide includes methods for physicochemical characterization, troubleshooting common crystallization challenges, and visual workflows to illustrate the process.

Introduction: The Critical Role of Crystallization and Salt Selection

In pharmaceutical development, the solid-state form of an active pharmaceutical ingredient (API) is of paramount importance as it directly influences key properties such as solubility, stability, bioavailability, and manufacturability.[1][2] For an API like 2-(4-(fluoromethyl)pyrrolidin-3-yl)pyridine, which contains basic nitrogen atoms in both the pyridine and pyrrolidine rings, salt formation is a highly effective strategy to optimize these physicochemical characteristics.[3]

The process of forming a salt and crystallizing it is not merely a purification step; it is a critical part of designing the final drug substance. A well-chosen salt form can transform a poorly soluble or unstable freebase into a viable drug candidate.[4] However, the introduction of a counter-ion adds complexity, including the potential for polymorphism—the ability of a compound to exist in multiple crystalline forms.[1][2] Different polymorphs of the same salt can exhibit distinct properties, making the selection and consistent production of the most stable form a regulatory and therapeutic necessity.[4][5]

This guide addresses the unique challenges presented by the subject molecule, which includes a fluoromethyl group that can influence intermolecular interactions and a chiral center that necessitates consideration of enantiomeric purity and the potential for diastereomeric salt formation during resolution.[6][7]

Strategic Salt Screening and Selection

The first step towards successful crystallization is a systematic salt screening process to identify counter-ions that form stable, crystalline salts with desirable properties. The choice of counter-ion is guided by the pKa difference (ΔpKa) between the API and the counter-ion, which is a strong predictor of salt versus co-crystal formation.[8][9] A ΔpKa greater than 3 typically favors salt formation.

Common pharmaceutically acceptable counter-ions for a basic API include:

  • Inorganic Acids: Hydrochloride (HCl), Hydrobromide (HBr), Sulfate (H₂SO₄)

  • Organic Acids: Mesylate (Methanesulfonic acid), Tartrate, Citrate, Succinate, Fumarate

The following workflow provides a high-level overview of the salt screening and crystallization process.

Figure 1: General workflow for salt screening and crystallization optimization.

Protocol 2.1: High-Throughput Salt Screening

This protocol utilizes 96-well plates to rapidly screen multiple counter-ions and solvent systems.

Materials:

  • 2-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine freebase

  • Stock solutions (e.g., 1M) of various acids (HCl, HBr, methanesulfonic, L-tartaric, etc.) in appropriate solvents (e.g., isopropanol, ethanol, acetone).

  • A selection of crystallization solvents (e.g., Methanol, Ethanol, Isopropanol (IPA), Acetonitrile (ACN), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Water).[10]

  • 96-well crystallization plates.

Procedure:

  • Prepare a stock solution of the API freebase (e.g., 50 mg/mL) in a suitable solvent like ethanol or methanol.

  • Dispense a fixed volume (e.g., 100 µL) of the API stock solution into each well of the 96-well plate.

  • Add a stoichiometric equivalent (1.0 eq) of each acid stock solution to designated wells.

  • Add various crystallization or anti-solvents to the wells to create a matrix of conditions.

  • Seal the plate and allow it to stand at room temperature. A parallel plate can be stored at a lower temperature (e.g., 4 °C).

  • Visually inspect the wells for crystal formation at regular intervals (e.g., 1 hour, 4 hours, 24 hours, 72 hours) using an optical microscope.

  • Score the results based on the presence, quality, and morphology of any crystalline material.

Detailed Crystallization Protocols

Once promising salt/solvent combinations are identified, the crystallization process must be optimized. The three most common methods are slow cooling, anti-solvent addition, and vapor diffusion.

Method 1: Slow Cooling Crystallization

This technique is effective when the salt's solubility is significantly higher in a hot solvent than in the same solvent at a lower temperature.[11][12]

Protocol 3.1: Crystallization of 2-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine Hydrochloride

  • Dissolution: In a clean flask, dissolve 1.0 g of the hydrochloride salt in the minimum amount of hot methanol (e.g., ~50-60 °C) required for complete dissolution. The principle of using a minimal solvent volume is key to maximizing yield.[13]

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration through a pre-warmed filter paper to remove them. This step is crucial for obtaining high-purity crystals.

  • Cooling: Cover the flask opening with a watch glass or septum with a needle to allow for slow cooling. Do not disturb the flask. Place it in an insulated container (e.g., a beaker wrapped in glass wool) to ensure a slow, controlled cooling rate, which promotes the growth of larger, more well-ordered crystals.[12]

  • Crystal Growth: Allow the solution to cool to room temperature over several hours. For salts with higher solubility, subsequent cooling in an ice bath or refrigerator (0-4 °C) may be necessary to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Gently wash the crystals with a small amount of ice-cold methanol to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40 °C) until a constant weight is achieved.

Method 2: Anti-Solvent Crystallization

This method is ideal when the desired salt is highly soluble in one solvent (the "solvent") but poorly soluble in another miscible solvent (the "anti-solvent").[11]

Protocol 3.2: Crystallization of 2-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine Mesylate

  • Dissolution: Dissolve 1.0 g of the mesylate salt in a minimum volume of a suitable solvent, such as isopropanol (IPA), at room temperature.

  • Anti-Solvent Addition: While stirring the solution, slowly add an anti-solvent, such as hexane or methyl tert-butyl ether (MTBE), dropwise. The slow addition is critical to maintain a low level of supersaturation, which favors crystal growth over rapid precipitation or "oiling out".[14]

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes faintly turbid (cloudy), indicating the onset of nucleation. If no crystals form, scratching the inside of the flask with a glass rod can provide a surface for nucleation.[14]

  • Crystal Growth: Cover the flask and allow it to stand undisturbed for several hours to allow the crystals to grow.

  • Isolation & Washing: Collect the crystals by vacuum filtration and wash with a small amount of the solvent/anti-solvent mixture.

  • Drying: Dry the crystals under vacuum.

Method 3: Vapor Diffusion

This is a gentle method suitable for growing high-quality single crystals for X-ray diffraction analysis, though it is also applicable for bulk material. It involves the slow introduction of an anti-solvent via the vapor phase.

Protocol 3.3: Crystallization of 2-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine L-Tartrate

  • Preparation: Dissolve the L-tartrate salt in a small volume of a solvent in which it is soluble (e.g., water or methanol) in a small, open vial.

  • Setup: Place this vial inside a larger, sealed chamber (e.g., a beaker covered with parafilm or a wide-mouth jar with a lid).

  • Anti-Solvent Reservoir: Add a larger volume of a more volatile anti-solvent (e.g., ethanol, isopropanol, or acetone) to the bottom of the sealed chamber, ensuring the level is below the top of the inner vial.

  • Diffusion: Seal the chamber. The anti-solvent will slowly vaporize and diffuse into the API solution, gradually reducing the salt's solubility and inducing crystallization over a period of days to weeks.

  • Isolation: Once suitable crystals have formed, carefully remove the vial and collect the crystals.

Data Presentation and Physicochemical Characterization

After successful crystallization, it is essential to characterize the resulting solid form to confirm its identity, purity, and crystalline nature.

Table 1: Hypothetical Salt Screening Outcome
Counter-IonSolvent SystemMethodResult / Crystal HabitPXRD Result
HydrochlorideMethanolSlow CoolWhite NeedlesCrystalline Form A
HydrobromideEthanol/WaterSlow CoolColorless PlatesCrystalline
MesylateIPA / HexaneAnti-SolventWhite PrismsCrystalline Form I
MesylateAcetonitrileSlow CoolWhite NeedlesCrystalline Form II
L-TartrateWater / IPAVapor DiffusionLarge, Clear BlocksCrystalline
SulfateWaterEvaporationAmorphous SolidAmorphous
SuccinateTHFAnti-SolventOiled OutN/A

This table illustrates potential outcomes and highlights that a single salt (e.g., mesylate) can exhibit polymorphism depending on the crystallization conditions.[15][16]

Key Characterization Techniques
  • Powder X-ray Diffraction (PXRD): The definitive tool for identifying the crystalline form (polymorph) and confirming crystallinity. Each polymorph will have a unique diffraction pattern.[17]

  • Differential Scanning Calorimetry (DSC): Measures thermal events, such as melting point and phase transitions, providing information on purity and polymorphic form.

  • Thermogravimetric Analysis (TGA): Measures weight loss as a function of temperature, used to identify solvates or hydrates by quantifying the amount of solvent in the crystal lattice.[18]

  • Dynamic Vapor Sorption (DVS): Assesses the hygroscopicity of the crystalline salt, which is a critical stability parameter.

The logical flow for characterizing and selecting a final salt form is depicted below.

CharacterizationLogic Input Crystalline 'Hit' from Screening PXRD PXRD Analysis Input->PXRD IsCrystalline Is it Crystalline? PXRD->IsCrystalline DSCTGA DSC & TGA Analysis IsCrystalline->DSCTGA Yes Reject Reject or Re-evaluate IsCrystalline->Reject No (Amorphous/Oil) IsStable Thermally Stable? (No degradation before melt) DSCTGA->IsStable IsSolvate Is it a Solvate/Hydrate? IsStable->IsSolvate Yes IsStable->Reject No Solubility Aqueous Solubility & Dissolution Rate IsSolvate->Solubility Yes (Acceptable) IsSolvate->Reject No (Undesired) Hygroscopicity Hygroscopicity (DVS) Solubility->Hygroscopicity FinalDecision Select Lead Salt Form for Further Development Hygroscopicity->FinalDecision

Figure 2: Decision-making flowchart for solid-state characterization.

Troubleshooting Common Crystallization Issues

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form - Solution is not supersaturated.- Nucleation is inhibited.- Concentrate the solution by slowly evaporating some solvent.- Cool the solution to a lower temperature.- Add a seed crystal of the desired compound.- Scratch the inner surface of the flask with a glass rod.[14]
"Oiling Out" - Compound is precipitating from solution above its melting point.- The level of supersaturation is too high.- Impurities are present.- Re-heat the mixture and add more solvent to decrease saturation.- Ensure a slower cooling or anti-solvent addition rate.- Try a different solvent system with a lower boiling point.[13][14]
Rapid Precipitation - Solution is too supersaturated.- Re-dissolve the solid by heating and add slightly more solvent than the minimum required.- Slow down the cooling or anti-solvent addition process.[14]
Poor Yield - Too much solvent was used.- The compound has significant solubility even at low temperatures.- Premature filtration.- Concentrate the mother liquor and cool again to obtain a second crop of crystals.- Ensure the solution is sufficiently cooled before filtration.- Use a different solvent system where the solubility difference with temperature is greater.[14]

Conclusion

The successful crystallization of salts of 2-(4-(fluoromethyl)pyrrolidin-3-yl)pyridine is a multi-faceted process that requires a logical and systematic approach. By combining high-throughput screening with optimized crystallization protocols and thorough solid-state characterization, researchers can identify and produce a salt form with the ideal physicochemical properties for drug development. The choice of both the counter-ion and the crystallization method can lead to different solid forms, including polymorphs, underscoring the importance of the detailed investigation outlined in this guide.

References

  • Stilinović, V., Cinčić, D., & Kaitner, B. (2012). Salts and Co-Crystals of Gentisic Acid with Pyridine Derivatives: The Effect of Proton Transfer on the Crystal Packing (and Vice Versa). Crystal Growth & Design, 12(11), 5763-5772. [Link]

  • Aakeröy, C. B., et al. (2009). Salt or Cocrystal? A New Series of Crystal Structures Formed from Simple Pyridines and Carboxylic Acids. Crystal Growth & Design, 9(7), 3293-3302. [Link]

  • Pharmaceutical Technology. (2020). Understanding Polymorphism to De-Risk Drug Development. [Link]

  • Aitipamula, S., et al. (2012). Polymorphs, Salts, and Cocrystals: What's in a Name? Crystal Growth & Design, 12(5), 2147-2152. [Link]

  • Price, S. L. (2009). Salt or Cocrystal? A New Series of Crystal Structures Formed from Simple Pyridines and Carboxylic Acids. ResearchGate. [Link]

  • Lin, L. (2010). Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. American Association of Pharmaceutical Scientists. [Link]

  • Yu, L. X. (n.d.). Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals. FDA. [Link]

  • Ó'Ciardha, C., et al. (2022). Continuous crystallisation of organic salt polymorphs. Frontiers in Chemical Engineering. [Link]

  • Khan, I., et al. (2022). Preparation, Crystal Structure, Supramolecular Assembly, and DFT Studies of Two Organic Salts Bearing Pyridine and Pyrimidine. Molecules, 27(21), 7545. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Pop, A., et al. (2020). Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies. Crystals, 10(4), 339. [Link]

  • Helmenstine, A. M. (2021). How to Make Rochelle Salt - Sodium Potassium Tartrate Tetrahydrate. Science Notes. [Link]

  • Oenobrands. (n.d.). Tartrate stabilisation. [Link]

  • LibreTexts Chemistry. (2022). 3.3C: Determining Which Solvent to Use. [Link]

  • Scribd. (n.d.). Solvent Selection for Crystallization. [Link]

  • Vapourtec. (2024). Flow Crystallization | Solubility Control. [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. [Link]

  • Taylor, C. R., & Day, G. M. (2015). Co-crystals and molecular salts of carboxylic acid/pyridine complexes. CrystEngComm, 17, 4617-4626. [Link]

  • UCT Science. (n.d.). SOP: CRYSTALLIZATION. [Link]

  • Steed, J. W., et al. (2025). Nonclassical Crystallization of the L-Tartrate Salt of Cyamemazine. Crystal Growth & Design. [Link]

  • Google Patents. (n.d.). Process for the preparation of the D-(-)-tartrate salt of 1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-YL).
  • Google Patents. (n.d.).
  • PubMed. (2025). Nonclassical Crystallization of the L‑Tartrate Salt of Cyamemazine. [Link]

  • ResearchGate. (2025). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. [Link]

  • ResearchGate. (2025). Pyrrolidine and Its Hydrates in the Solid State. [Link]

  • Google Patents. (n.d.).
  • Boldyreva, E. V., & Losev, E. A. (2018). A salt or a co-crystal – when crystallization protocol matters. CrystEngComm, 20, 5326-5335. [Link]

  • MDPI. (2025). Crystallographic Characterization of Different Forms of the Salt of Pazufloxacin Mesylate. [Link]

  • PubMed. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2020). Crystallization of chiral molecular compounds: what can be learned from the Cambridge Structural Database? [Link]

  • Kumar, L. (2019). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Austin Publishing Group. [Link]

  • Google Patents. (n.d.).
  • Chen, K-H., et al. (2019). Green Technology for Salt Formation: Slurry Reactive Crystallization Studies for Papaverine HCl and 1:1 Haloperidol–Maleic Acid Salt. Crystal Growth & Design, 19(5), 2958-2970. [Link]

  • MDPI. (2019). Elucidation of the Crystal Structures and Dehydration Behaviors of Ondansetron Salts. [Link]

  • ResearchGate. (2025). Salt form selection and characterization of LY333531 mesylate monohydrate. [Link]

  • ResearchGate. (2018). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? [Link]

  • Lorenz, H., & Seidel-Morgenstern, A. (2020). Continuous Enantioselective Crystallization of Chiral Compounds. Royal Society of Chemistry. [Link]

  • Google Patents. (n.d.).
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  • Google Patents. (n.d.).
  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. [Link]

  • MDPI. (2025). Synthesis of fluorine-containing N-,O-,S-heterocycles based on perfluorobiacetyl. [Link]

  • QIAGEN. (n.d.). Crystallization Solution C Protocol. [Link]

  • Wiley. (n.d.). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. [Link]

  • Google Patents. (n.d.).
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  • ACS Publications. (2023). Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions. [Link]

  • ResearchGate. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Regioselective Synthesis of Fluoromethyl Pyrrolidines

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Regioselectivity & Side Reactions in Fluoromethylation Audience: Medicinal Chemists, Process Chemists Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Regioselectivity & Side Reactions in Fluoromethylation Audience: Medicinal Chemists, Process Chemists

Executive Summary

The synthesis of fluoromethyl pyrrolidines (specifically the installation of a


 moiety on the pyrrolidine scaffold) is a deceptive challenge in medicinal chemistry. While the pyrrolidine ring is a privileged scaffold, the introduction of fluorine via nucleophilic substitution of hydroxymethyl precursors (e.g., prolinols) is plagued by a notorious side reaction: ring expansion to fluoropiperidines .

This guide provides advanced troubleshooting for controlling regioselectivity, specifically navigating the "Aziridinium Trap" inherent in nucleophilic fluorination, and offers alternative radical-mediated protocols for de novo synthesis.

Module 1: Nucleophilic Deoxyfluorination (The Prolinol Route)

The Scenario: You are attempting to convert N-protected prolinol (2-hydroxymethylpyrrolidine) to 2-fluoromethylpyrrolidine using DAST, Deoxo-Fluor®, or XtalFluor-E®. The Issue: The major product is often a 3-fluoropiperidine , not the desired fluoromethyl pyrrolidine.

Mechanism of Failure: The Aziridinium Trap

The nitrogen atom in the pyrrolidine ring is an internal nucleophile. Upon activation of the alcohol, the nitrogen attacks the


-carbon via neighboring group participation (NGP), forming a bicyclic aziridinium intermediate. Fluoride then attacks the less hindered carbon, leading to ring expansion.
Interactive Troubleshooting: Controlling the Pathway
Q1: Why is my reaction yielding 3-fluoropiperidine instead of 2-fluoromethylpyrrolidine?

Diagnosis: Your N-protecting group is not electron-withdrawing enough, or the reaction temperature allows thermodynamic equilibration to the expanded ring. The Fix:

  • Switch Protecting Groups: The nucleophilicity of the nitrogen must be crippled.

    • N-Benzyl (

      
      ): High Risk.  almost guarantees ring expansion.
      
    • N-Boc / N-Cbz: Moderate Risk. Can still participate in NGP.

    • N-Tosyl / N-Nosyl: Lowest Risk. The strong electron-withdrawing nature suppresses aziridinium formation, favoring direct

      
       displacement.
      
  • Reagent Selection: Switch from DAST to XtalFluor-E® or Fluolead™ . These reagents produce less acidic byproducts (

    
    ) and often operate under milder conditions that kinetically favor the 5-membered ring.
    
Q2: I see an elimination product (exocyclic alkene). How do I stop this?

Diagnosis: The reaction environment is too basic, or the carbocation character is too high (E1/E2 competition). The Fix:

  • Solvent: Switch to non-polar solvents like

    
     or Toluene. Avoid THF (can stabilize cationic intermediates).
    
  • Base: If using XtalFluor-E, use

    
     as a promoter instead of DBU to maintain a buffered acidic environment.
    
Visualization: The Branching Pathway

G Start N-Protected Prolinol (Starting Material) Activated Activated Intermediate (O-DAST/O-SO2R) Start->Activated Activation Aziridinium Bicyclic Aziridinium Ion (Kinetic Trap) Activated->Aziridinium N-Participation (e.g. N-Bn, N-Boc) DirectSN2 Direct SN2 Attack Activated->DirectSN2 e- withdrawing PG (e.g. N-Ts) Prod_Pyrrolidine 2-Fluoromethyl Pyrrolidine (DESIRED) Aziridinium->Prod_Pyrrolidine F- attack at more hindered C (Minor) Prod_Piperidine 3-Fluoro Piperidine (UNDESIRED EXPANSION) Aziridinium->Prod_Piperidine F- attack at less hindered C (Major) DirectSN2->Prod_Pyrrolidine

Caption: The "Aziridinium Bifurcation."[1] Using electron-rich protecting groups drives the reaction through the red node, resulting in unwanted ring expansion.

Module 2: Radical-Mediated Synthesis (De Novo Construction)

The Scenario: You cannot avoid ring expansion with nucleophilic methods, or you need to install a fluoromethyl group at the C3/C4 position. The Solution: Construct the ring around the fluorine atom using radical cyclization.

Protocol: Silver-Catalyzed Decarboxylative Fluorination

This method utilizes carboxylic acid precursors, which are often more stable and diverse than alcohols.

Workflow:

  • Precursor: Synthesize a pyrrolidine-2-carboxylic acid derivative (Proline analog).

  • Reagents:

    
     (Catalyst), Selectfluor® (F source), Water/Acetone (Solvent).
    
  • Mechanism:

    
     oxidation by Selectfluor, followed by decarboxylation to generate an alkyl radical, which abstracts 
    
    
    
    .

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Yield Inefficient DecarboxylationEnsure the reaction is performed in an aqueous medium (Acetone/Water 1:1). Water is critical for the Ag catalytic cycle [2].[2][3]
Regio-scrambling H-Atom Abstraction (HAT)If the radical lifetime is too long, 1,5-HAT can occur. Increase Selectfluor concentration to quench the radical faster.
Silver Mirroring Catalyst DeactivationRun the reaction in the dark or under low light. Ag(I) salts are photosensitive.

Module 3: Photoredox Catalysis (Regioselective Cyclization)

The Scenario: Building complex fluoromethyl pyrrolidines from acyclic alkene precursors. Method: Aminofluorination of alkenes.

Key Protocol Insight: To achieve 5-exo-trig cyclization (forming pyrrolidine) over 6-endo-trig (forming piperidine), the substitution pattern of the alkene is critical.

  • Substrate:

    
    -unsaturated amine.
    
  • Catalyst:

    
     or Eosin Y (Metal-free).
    
  • Reagent: Fluoroalkyl sulfinates or Selectfluor.[4]

Decision Matrix for Cyclization:

D Input Unsaturated Amine Precursor Check Alkene Substitution? Input->Check Terminal Terminal Alkene Check->Terminal High Internal Internal Alkene Check->Internal Low Exo 5-exo Cyclization (Pyrrolidine) Terminal->Exo Major Product Endo 6-endo Cyclization (Piperidine) Internal->Endo Compelling Bias

Caption: Regioselectivity in radical aminofluorination is dictated by alkene substitution patterns.

FAQ: Rapid Response

Q: Can I use DAST on a large scale (>100g) for this reaction? A: Not recommended. DAST is thermally unstable and can detonate above 90°C. For scale-up, use XtalFluor-E® (crystalline, stable) or Fluolead™ . If you must use DAST, use a continuous flow reactor to minimize the active volume of hazardous intermediates.

Q: My product and the ring-expanded impurity have the same Rf on TLC. A: This is common. 3-fluoropiperidine and 2-fluoromethylpyrrolidine are constitutional isomers.

  • Validation: You MUST use 19F NMR .

    • 
       (Pyrrolidine): Triplet of doublets (typical 
      
      
      
      ).
    • 
       (Piperidine): Multiplet (geminal H-F coupling is distinct from vicinal).
      

Q: How do I remove the "black tar" from the DAST reaction? A: The tar is polymerized THF/protecting groups. Quench the reaction into saturated


 at 0°C (gas evolution!). Do not quench into water directly, as the acidic hydrolysis is exothermic and violent.

References

  • Déchamps, I., Pardo, D. G., & Cossy, J. (2007).[5] Ring Expansion Induced by DAST: Synthesis of Substituted 3-Fluoropiperidines from Prolinols.[1][5] European Journal of Organic Chemistry, 2007(25), 4224–4234.[5]

  • Yin, F., Wang, Z., Li, Z., & Li, C. (2012).[3][6] Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids in Aqueous Solution. Journal of the American Chemical Society, 134(25), 10401–10404.[6]

  • Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. The Journal of Organic Chemistry, 64(19), 7048–7054.

  • Pitzer, L., & Lambert, T. H. (2018). Electrophotocatalytic Aromatic C–H Functionalization. Chem, 4(3), 431-433. (Context on modern photoredox fluorination methods).

Sources

Optimization

Minimizing byproduct formation in pyridine-pyrrolidine coupling reactions

Executive Summary: The "Pyridine Problem" Coupling pyrrolidine to a pyridine core is deceptively simple. While pyrrolidine is a potent nucleophile, the pyridine ring acts as a "electrophilic chameleon." It can poison met...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Pyridine Problem"

Coupling pyrrolidine to a pyridine core is deceptively simple. While pyrrolidine is a potent nucleophile, the pyridine ring acts as a "electrophilic chameleon." It can poison metal catalysts via nitrogen coordination or undergo off-target nucleophilic attack during


 protocols.

Successful coupling requires a binary decision matrix:

  • Electron-Deficient Pyridines (

    
    ):  Use when the pyridine has strong electron-withdrawing groups (EWGs) like 
    
    
    
    ,
    
    
    , or
    
    
    at ortho/para positions.
  • Electron-Neutral/Rich Pyridines (Buchwald-Hartwig): Required when the ring is unactivated. This is where most byproduct formation (protodehalogenation, catalyst death) occurs.

Decision Matrix & Workflow

Use this logic flow to select the correct methodology and avoid fundamental strategy errors.

CouplingStrategy Start Start: Pyridine-X + Pyrrolidine CheckEWG Are there EWGs (NO2, CN, COR) at ortho/para positions? Start->CheckEWG SNAr Pathway A: SNAr (Metal-Free) CheckEWG->SNAr Yes Buchwald Pathway B: Buchwald-Hartwig (Pd) CheckEWG->Buchwald No SNAr_Risk Risk: Regioisomers & Hydrolysis SNAr->SNAr_Risk SNAr_Sol Sol: Polar Aprotic Solvent + Low Temp or Fluoride LG SNAr_Risk->SNAr_Sol Buchwald_Risk Risk: Catalyst Poisoning & Protodehalogenation Buchwald->Buchwald_Risk Buchwald_Sol Sol: Bulky Ligands (RuPhos) + Precatalysts (Pd-G4) Buchwald_Risk->Buchwald_Sol

Caption: Strategic decision tree for selecting the coupling pathway based on pyridine electronics.

Module A: Optimizing Buchwald-Hartwig (Pd-Catalysis)

Primary Failure Mode: Catalyst Poisoning & Protodehalogenation. Pyridines are notorious for binding to unsaturated Pd(0) species through the nitrogen lone pair (


-N binding), forming stable, inactive complexes that halt the catalytic cycle.
Troubleshooting Guide
SymptomDiagnosisRoot CauseCorrective Action
Reaction Stalls < 20% Conv. Catalyst PoisoningPyridine nitrogen binds Pd(0), preventing oxidative addition.Switch Ligand: Use bulky dialkylbiaryl phosphines (e.g., RuPhos , BrettPhos ) that sterically block N-coordination [1].
Des-Halo Pyridine (Ar-H) Protodehalogenation

-hydride elimination from the amine or solvent is faster than reductive elimination.
Switch Base/Solvent: Move to anhydrous conditions. Use NaOtBu in Toluene. Avoid alcohols. Increase catalyst loading to speed up reductive elimination.
Low Yield with 2-Halo Pyridine Steric CrowdingThe 2-position is sterically hindered and electronically deactivated.Use Precatalysts: Switch to RuPhos Pd G4 . The precatalyst ensures 1:1 L:Pd ratio and rapid initiation, crucial for hindered substrates [2].
Blue/Green Reaction Mixture OxidationPd(0) has oxidized to inactive Pd(II) species (unrelated to cycle).Degas Thoroughly: Sparge solvent with Argon for 15 mins. Use a glovebox if possible.
The "Gold Standard" Protocol (RuPhos Pd G4)

Recommended for difficult 2-substituted pyridines or secondary amines like pyrrolidine.

  • Stoichiometry:

    • Halopyridine (1.0 equiv)

    • Pyrrolidine (1.2 equiv)

    • RuPhos Pd G4 (1–3 mol%) [3]

    • RuPhos (free ligand) (1–3 mol%) - Optional but recommended for stability.

    • LiHMDS (2.0 equiv, 1.0 M in THF) or NaOtBu (1.5 equiv).

  • Solvent: Anhydrous THF or Toluene (0.2 M concentration).

  • Procedure:

    • Charge solid reagents (Catalyst, Base if solid) into a vial.

    • Evacuate/backfill with Argon (3x).

    • Add solvent, then amine, then liquid pyridine halide.

    • Heat to 60–80 °C.

    • Note: LiHMDS is preferred for high-throughput screening; NaOtBu is preferred for scale-up if esters are not present.

Module B: Optimizing (Nucleophilic Aromatic Substitution)

Primary Failure Mode: Hydrolysis (Pyridone formation) & Regioselectivity. In


, the rate-determining step is the formation of the Meisenheimer complex. Water competes with pyrrolidine, leading to the thermodynamic "dead end" of a pyridone.
Troubleshooting Guide
SymptomDiagnosisRoot CauseCorrective Action
Pyridone Formation (M+16) HydrolysisTrace water in solvent/base reacts with activated pyridine.Drying: Use molecular sieves in DMSO/DMF. Switch to inorganic bases like

or

which are less hygroscopic than alkoxides.
Wrong Regioisomer Poor SelectivitySubstrate has multiple leaving groups (e.g., 2,4-dichloro).Temperature Control: 4-position reacts faster than 2-position (sterics + electronics). Lower temperature (0 °C to RT) favors 4-sub; High temp favors mixtures [4].
No Reaction High BarrierPyridine is not electron-deficient enough.Leaving Group Swap: Switch from -Cl to -F (Fluorine accelerates

by stabilizing the transition state via induction).
Mechanism of Competition ( )

SnAr_Competition Pyridine Activated Pyridine-Cl Meisenheimer Meisenheimer Complex Pyridine->Meisenheimer Pyrrolidine Pyrrolidine (Nucleophile) Pyrrolidine->Meisenheimer  Fast (k1) Water Trace H2O (Impurity) Water->Meisenheimer  Compelling (k2) Product Desired Product (Aminopyridine) Meisenheimer->Product -Cl Byproduct Byproduct (Pyridone) Meisenheimer->Byproduct -Cl (Irreversible)

Caption: Competitive pathways in SNAr. Trace water leads to irreversible pyridone formation.

FAQ: Expert Insights

Q: Why is pyrrolidine specifically challenging compared to aniline? A: Pyrrolidine is a secondary alkyl amine. It is more basic (


) than aniline, meaning it can deactivate the catalyst by saturating the coordination sphere if the ligand isn't bulky enough. Additionally, it is prone to 

-hydride elimination if the reductive elimination step is slow.

Q: Can I use microwave heating? A: Yes, for


. Microwaves are excellent for overcoming the activation energy barrier of electron-neutral pyridines in 

(using NMP at 150-180 °C). However, for Pd-catalyzed reactions, conventional heating is preferred to avoid rapid catalyst decomposition, unless using highly stable precatalysts like Pd-PEPPSI.

Q: My pyridine has both -Cl and -Br. Which reacts first? A:

  • In Pd-Catalysis: -Br reacts first (weaker bond, faster oxidative addition).

  • In

    
    :  -Cl often reacts faster than -Br due to higher electronegativity stabilizing the Meisenheimer intermediate, unless -F is present (which is fastest).
    

References

  • Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1] Link

  • Bruno, N. C., et al. (2013). Rapidly Initiating Palladium Precatalyst for the Suzuki–Miyaura and Buchwald–Hartwig Couplings. Journal of the American Chemical Society, 135(30), 10942–10945. Link

  • RuPhos Pd G4 Product Guide. Sigma-Aldrich Technical Bulletin. Link

  • Lutz, F., et al. (2019). Regioselectivity in Nucleophilic Aromatic Substitution of Halopyridines. Journal of Organic Chemistry, 84(2), 892-901. Link

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for purity testing of 2-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine

An In-Depth Guide to HPLC Method Validation for Purity Testing of 2-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine Introduction The compound 2-(4-(fluoromethyl)pyrrolidin-3-yl)pyridine is a novel heterocyclic amine with signi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to HPLC Method Validation for Purity Testing of 2-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine

Introduction

The compound 2-(4-(fluoromethyl)pyrrolidin-3-yl)pyridine is a novel heterocyclic amine with significant potential in pharmaceutical development. As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to guaranteeing safety and efficacy. High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis, offering high resolution and sensitivity for separating the main compound from its potential impurities.

This guide provides a comprehensive, experience-driven walkthrough for validating an HPLC method for the purity testing of 2-(4-(fluoromethyl)pyrrolidin-3-yl)pyridine. We will not only detail the "how" but also the critical "why" behind each experimental choice, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a robust, reliable, and compliant purity testing method.

The Foundation: Method Development and Optimization

Before validation can begin, a suitable HPLC method must be developed. The goal is to achieve adequate separation (resolution) between the main peak (2-(4-(fluoromethyl)pyrrolidin-3-yl)pyridine) and all potential impurities, including starting materials, by-products, and degradation products, within a reasonable runtime.

For a molecule containing a basic pyridine moiety and a pyrrolidine ring, a reversed-phase HPLC (RP-HPLC) method is the logical starting point. The initial screening involved two primary C18 columns with different particle technologies and a common mobile phase system.

  • Column A: A traditional, fully porous silica C18 column (4.6 x 150 mm, 5 µm).

  • Column B: A superficially porous (core-shell) C18 column (4.6 x 150 mm, 2.7 µm).

  • Mobile Phase System:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Detection: UV at 260 nm (based on the UV absorbance spectrum of the pyridine chromophore).

The core-shell column (Column B) provided significantly better peak shapes and higher efficiency, leading to its selection for further optimization and subsequent validation. The improved performance is due to the shorter diffusion path for analytes in the superficially porous particles, which minimizes band broadening.

The final optimized method parameters chosen for validation are detailed below.

Optimized Chromatographic Conditions
ParameterCondition
Column Superficially Porous C18, 4.6 x 150 mm, 2.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 40% B over 15 min, then to 95% B in 2 min, hold for 3 min, return to 5% B in 1 min, equilibrate 4 min
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
Detector UV at 260 nm
Sample Diluent 50:50 Acetonitrile:Water

The Validation Workflow: A Systematic Approach

Method validation is a systematic process that demonstrates an analytical method is suitable for its intended purpose. The following diagram outlines the logical flow of the validation parameters as per ICH Q2(R1).

G cluster_0 Method Validation Workflow Specificity Specificity & Selectivity Linearity Linearity & Range Specificity->Linearity Establishes separation Accuracy Accuracy (Recovery) Linearity->Accuracy Defines concentration range Precision Precision (Repeatability & Intermediate) Accuracy->Precision Confirms trueness Limits LOD & LOQ Precision->Limits Determines method variability Robustness Robustness Limits->Robustness Defines sensitivity SolutionStability Solution Stability Robustness->SolutionStability Assesses method resilience

Caption: A workflow diagram illustrating the logical progression of HPLC method validation parameters.

Executing the Validation: Protocols and Acceptance Criteria

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. For a purity method, this means demonstrating separation from impurities and any degradation products.

Experimental Protocol:

  • Prepare Samples:

    • Diluent blank (50:50 Acetonitrile:Water).

    • Reference standard of 2-(4-(fluoromethyl)pyrrolidin-3-yl)pyridine at the target concentration (e.g., 0.5 mg/mL).

    • Spiked sample: Spike the reference standard with known related substances and potential starting materials.

    • Forced Degradation Samples: Expose the API to stress conditions (acid, base, oxidation, heat, and light) to intentionally generate degradation products. A common approach is using 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂.

  • Analysis: Inject all samples and analyze the chromatograms.

  • Evaluation:

    • The diluent blank should show no interfering peaks at the retention time of the main peak or known impurities.

    • All known impurities in the spiked sample must be baseline resolved from the main peak (Resolution > 2.0).

    • The main peak should be spectrally pure in the forced degradation samples, as determined by a photodiode array (PDA) detector. This is known as peak purity analysis.

Linearity and Range

Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the analytical response. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.

Experimental Protocol:

  • Prepare Standards: Prepare a series of at least five concentrations of the reference standard, ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration. A typical range for a purity test is from LOQ (e.g., 0.05%) to 120% or 150% of the nominal concentration.

  • Analysis: Inject each standard in triplicate.

  • Evaluation:

    • Plot the average peak area against the concentration.

    • Perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Accuracy (as Recovery)

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is determined by spiking a sample matrix with known amounts of the analyte.

Experimental Protocol:

  • Prepare Samples: Prepare samples in triplicate at three concentration levels across the specified range (e.g., 50%, 100%, and 150% of the target impurity concentration). This is done by spiking a known amount of impurity into a sample of the main compound.

  • Analysis: Analyze the spiked samples.

  • Evaluation: Calculate the percent recovery for each sample.

    • % Recovery = (Measured Concentration / Spiked Concentration) * 100

    • Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each level.

Precision

Precision is the measure of the random error and is expressed as the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples of 2-(4-(fluoromethyl)pyrrolidin-3-yl)pyridine at 100% of the test concentration, spiked with a known impurity at a specific level (e.g., 0.5%).

    • Analyze these samples on the same day, with the same analyst, on the same instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 5.0%.

  • Intermediate Precision:

    • Repeat the repeatability experiment on a different day, with a different analyst, and on a different instrument.

    • Compare the results from both sets of experiments.

    • Acceptance Criteria: The cumulative RSD across both conditions should be ≤ 10.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Based on Signal-to-Noise):

  • Determine Signal-to-Noise (S/N):

    • Prepare a series of dilute solutions of the reference standard.

    • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ. The noise is typically measured from a blank injection over a region surrounding the analyte's retention time.

  • Confirm LOQ:

    • Prepare six samples at the determined LOQ concentration and inject them.

    • The precision (RSD) for these injections should be ≤ 15.0%.

Robustness

Robustness measures the capacity of a method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Vary Parameters: Deliberately vary critical method parameters one at a time.

    • Flow Rate (e.g., ± 0.1 mL/min)

    • Column Temperature (e.g., ± 5 °C)

    • Mobile Phase Composition (e.g., ± 2% organic)

  • Analysis: Analyze a system suitability sample under each condition.

  • Evaluation:

    • Acceptance Criteria: The system suitability parameters (e.g., resolution between the main peak and a critical impurity, tailing factor, theoretical plates) should remain within acceptable limits for all variations.

Comparative Performance Data Summary

The following table summarizes the validation results for the optimized HPLC method, demonstrating its suitability for the intended purpose.

Validation ParameterResultAcceptance CriteriaStatus
Specificity Baseline resolution (>2.5) for all known impurities and degradants. No interferences from blank. Peak purity index > 0.999.Resolution > 2.0. No interfering peaks. Peak purity passes.Pass
Linearity (r²) 0.9998≥ 0.999Pass
Range LOQ to 150% of nominal concentration (0.05% - 0.75% impurity level)Covers the expected range of impurities.Pass
Accuracy (% Recovery) 98.5% - 102.3% across three levels90.0% - 110.0%Pass
Precision (Repeatability) RSD = 1.2%≤ 5.0%Pass
Precision (Intermediate) Cumulative RSD = 1.8%≤ 10.0%Pass
LOD 0.015% (S/N = 3.3)Report valuePass
LOQ 0.05% (S/N = 10.5, Precision RSD = 4.5%)S/N ≥ 10, Precision RSD ≤ 15%Pass
Robustness System suitability parameters met under all varied conditions.System suitability criteria must be met.Pass

Visualizing Separation: Impurity Profile

The following diagram illustrates the successful separation of the main API from its potential process impurities and degradation products, as demonstrated during the specificity study.

G cluster_1 Chromatographic Separation Profile Imp1 Impurity A (Starting Material) RT = 4.5 min Imp2 Impurity B (By-product) RT = 6.2 min API {2-(4-(fluoromethyl)pyrrolidin-3-yl)pyridine | (API) | RT = 8.1 min} Imp3 Impurity C (Oxidative Degradant) RT = 9.5 min Imp4 Impurity D (Hydrolytic Degradant) RT = 11.2 min

Caption: A representative chromatogram showing the separation of the API from key impurities.

Conclusion

The reversed-phase HPLC method developed and validated for the purity testing of 2-(4-(fluoromethyl)pyrrolidin-3-yl)pyridine has been demonstrated to be specific, linear, accurate, precise, and robust. The use of a superficially porous C18 column provided superior chromatographic performance, enabling baseline separation of all known impurities and degradation products. The comprehensive validation data confirms that this method is suitable for its intended purpose in a regulated environment, ensuring the quality and consistency of the API.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Department of Health and Human Services. [Link]

  • Fekete, S., Guillarme, D. Superficially Porous Particles (Core–Shell): A New Standard in HPLC. LCGC North America. [Link]

  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

Comparative

A Comparative Guide to the Bioactivity of Fluoromethyl vs. Methyl Pyrrolidine Analogs

For researchers, scientists, and drug development professionals, the pyrrolidine ring represents a foundational scaffold in the design of novel therapeutics.[1][2][3] Its three-dimensional structure and synthetic tractab...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the pyrrolidine ring represents a foundational scaffold in the design of novel therapeutics.[1][2][3] Its three-dimensional structure and synthetic tractability have made it a staple in medicinal chemistry.[1][4] A common strategy to fine-tune the pharmacological properties of lead compounds is the introduction of fluorine, a practice that can significantly alter a molecule's metabolic stability, binding affinity, and overall bioactivity.[5][6] This guide provides an in-depth comparison of the bioactivity of fluoromethyl-pyrrolidine analogs versus their methyl-pyrrolidine counterparts, offering insights into the nuanced effects of this bioisosteric substitution.

The Rationale for Fluorine Substitution: A Game of Physicochemical Properties

The substitution of a methyl group (-CH₃) with a fluoromethyl group (-CH₂F) is a subtle yet powerful modification in drug design. While sterically similar, the high electronegativity of the fluorine atom imparts distinct physicochemical properties to the fluoromethyl group, influencing its interactions with biological targets.[6]

Key differences that underpin the altered bioactivity include:

  • Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the fluoromethyl group less susceptible to metabolic oxidation by cytochrome P450 enzymes.[7] This can lead to an improved pharmacokinetic profile and increased in vivo efficacy.

  • Lipophilicity and Permeability: Fluorination generally increases lipophilicity, which can enhance membrane permeability and cellular uptake.[8][9] However, the effect is complex and context-dependent.

  • pKa Alteration: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic nitrogen atoms, such as the one in the pyrrolidine ring. This can influence the ionization state of the molecule at physiological pH, affecting its solubility, membrane permeability, and binding to the target protein.

  • Conformational Effects: The introduction of a fluorine atom can alter the conformational preferences of the molecule, potentially locking it into a more bioactive conformation for target engagement.

  • Hydrogen Bonding: While the fluorine in a C-F bond is a weak hydrogen bond acceptor, it can participate in favorable electrostatic interactions with electron-deficient hydrogens in a protein's active site.[6]

Comparative Bioactivity: A Look at the Evidence

Direct, head-to-head comparisons of the bioactivity of fluoromethyl- versus methyl-pyrrolidine analogs are not abundantly reported in the literature. However, by examining related studies and applying the principles of medicinal chemistry, we can infer the likely consequences of this substitution across different therapeutic targets.

Case Study: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents used in the treatment of type 2 diabetes.[10] The pyrrolidine scaffold is a key feature in many DPP-4 inhibitors. A study on pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as DPP-4 inhibitors provides valuable insights.[11] While not a direct fluoromethyl vs. methyl comparison, the introduction of a fluorine atom onto the pyrrolidine ring in compound 17a resulted in a highly potent inhibitor with an IC₅₀ of 0.017 µM and good in vivo efficacy.[11] This suggests that fluorination of the pyrrolidine ring is a viable strategy for enhancing the bioactivity of DPP-4 inhibitors.

  • Hypothesized Impact of Fluoromethyl Substitution: Replacing a methyl group with a fluoromethyl group on a pyrrolidine-based DPP-4 inhibitor could potentially:

    • Increase metabolic stability, leading to a longer duration of action.

    • Enhance binding affinity through favorable interactions with the enzyme's active site.

    • Alter the pKa of the pyrrolidine nitrogen, potentially optimizing its interaction with key residues.

G-Quadruplex DNA Binders

G-quadruplexes are non-canonical DNA structures that are implicated in cancer and are considered promising therapeutic targets.[12][13] A study on the β-fluorination of peripheral pyrrolidines attached to acridine ligands, which bind to G-quadruplex DNA, revealed that the introduction of fluorine leads to a distinct pyrrolidine ring conformation and a different binding mode.[11][14] This highlights the profound impact that a single fluorine atom can have on the three-dimensional structure and, consequently, the target interaction of a pyrrolidine-containing molecule.

  • Hypothesized Impact of Fluoromethyl Substitution: In the context of G-quadruplex binders, a fluoromethyl group could:

    • Influence the planarity and stacking interactions of the ligand with the G-quartets.

    • Provide additional electrostatic interactions with the phosphate backbone or loop regions of the G-quadruplex.

    • Alter the solubility and cellular uptake of the compound.

Sodium Channel Blockers

Sodium channel blockers are used to treat a variety of conditions, including cardiac arrhythmias and epilepsy.[15][16] A series of pyrrolidine derivatives have been synthesized and evaluated as potent sodium channel blockers.[17][18] While this study did not include a direct fluoromethyl vs. methyl comparison, the structure-activity relationship (SAR) data indicated that modifications to the pyrrolidine ring significantly impacted potency.

  • Hypothesized Impact of Fluoromethyl Substitution: For a pyrrolidine-based sodium channel blocker, a fluoromethyl for methyl substitution might:

    • Improve metabolic stability, a desirable feature for chronically administered drugs.

    • Enhance binding to the channel pore through specific interactions.

    • Modify the lipophilicity of the molecule, affecting its access to the intracellular binding site of the sodium channel.

Quantitative Data Summary

While direct comparative data is limited, the following table summarizes the bioactivity of some relevant fluorinated and non-fluorinated pyrrolidine analogs from the literature.

Compound ClassTargetAnalog TypeBioactivity (IC₅₀/Kᵢ)Reference
Pyrrolidine-2-carbonitrileDPP-44-Fluoropyrrolidine0.017 µM[11]
Acridine LigandG-Quadruplex DNAβ-FluoropyrrolidineAlters binding mode[11][14]
Pyrrolidine DerivativeNeuronal Na⁺ ChannelsNon-fluorinatedPotent Blocker[17][18]

Experimental Protocols

To facilitate further research in this area, detailed protocols for key bioactivity assays are provided below.

Protocol 1: In Vitro Enzyme Inhibition Assay (e.g., for DPP-4)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a purified enzyme.

Materials:

  • Purified recombinant human DPP-4 enzyme

  • Fluorogenic substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test compounds (fluoromethyl and methyl pyrrolidine analogs)

  • Positive control inhibitor (e.g., sitagliptin)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO. Create a series of dilutions in assay buffer to achieve the desired final concentrations.

  • Enzyme and Substrate Preparation: Dilute the DPP-4 enzyme and the fluorogenic substrate to their optimal working concentrations in assay buffer.

  • Assay Setup:

    • To each well of the microplate, add 50 µL of the test compound dilution or control.

    • Add 25 µL of the diluted DPP-4 enzyme to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.

  • Reaction Initiation: Add 25 µL of the diluted fluorogenic substrate to each well to start the reaction.

  • Data Acquisition: Immediately begin monitoring the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm) at regular intervals for 30-60 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the test compound.

    • Normalize the data to the control wells (enzyme and substrate without inhibitor).

    • Plot the percentage of inhibition versus the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[8][19][20]

Protocol 2: Cell-Based Cytotoxicity Assay (e.g., MTT Assay)

This protocol is used to assess the effect of a compound on the viability of cancer cells.[6][7]

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (fluoromethyl and methyl pyrrolidine analogs)

  • Positive control (e.g., doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds or controls for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells.

    • Plot the percentage of viability versus the logarithm of the compound concentration.

    • Determine the IC₅₀ value from the resulting dose-response curve.

Visualizing the Concepts

To better illustrate the concepts discussed in this guide, the following diagrams have been created using Graphviz.

G cluster_0 Drug Discovery & Development Workflow Start Start Lead_Identification Lead Identification Start->Lead_Identification Target Validation Lead_Optimization Lead Optimization Lead_Identification->Lead_Optimization Hit-to-Lead Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies Candidate Selection Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials IND Filing FDA_Approval FDA_Approval Clinical_Trials->FDA_Approval NDA Submission G cluster_1 Impact of Fluoromethyl vs. Methyl Substitution cluster_2 Potential Outcomes Methyl_Analog Methyl-Pyrrolidine Analog Physicochemical_Properties Physicochemical Properties Methyl_Analog->Physicochemical_Properties Standard Properties Fluoromethyl_Analog Fluoromethyl-Pyrrolidine Analog Fluoromethyl_Analog->Physicochemical_Properties Altered Properties (e.g., pKa, Lipophilicity) Biological_Activity Biological Activity Physicochemical_Properties->Biological_Activity Influences Increased_Potency Increased Potency Biological_Activity->Increased_Potency Improved_Metabolic_Stability Improved Metabolic Stability Biological_Activity->Improved_Metabolic_Stability Enhanced_Cell_Permeability Enhanced Cell Permeability Biological_Activity->Enhanced_Cell_Permeability Altered_Selectivity Altered Selectivity Biological_Activity->Altered_Selectivity

Caption: The influence of fluoromethyl vs. methyl substitution on bioactivity.

Conclusion and Future Directions

The replacement of a methyl group with a fluoromethyl group on a pyrrolidine scaffold is a strategic modification that can profoundly impact a molecule's bioactivity. While direct comparative data remains somewhat limited, the well-established principles of medicinal chemistry and the available evidence on fluorinated pyrrolidines suggest that this substitution can lead to improvements in metabolic stability, binding affinity, and cellular permeability.

Future research should focus on the systematic synthesis and evaluation of paired fluoromethyl and methyl pyrrolidine analogs against a diverse range of biological targets. This will generate the much-needed quantitative data to build robust structure-activity relationships and provide clearer guidance for the rational design of next-generation therapeutics based on the versatile pyrrolidine scaffold.

References

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34.
  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Pharmacology.
  • The Pyrrolidine Scaffold: A Comprehensive Technical Guide to its Biological Activity in Drug Discovery. (n.d.). BenchChem.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Top Curr Chem (Cham).
  • The Many Roles for Fluorine in Medicinal Chemistry. (2008).
  • The role of fluorine in medicinal chemistry. (2008). Expert Opinion on Drug Discovery.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). PMC.
  • IC50. (n.d.). Wikipedia.
  • Applications of Fluorine in Medicinal Chemistry. (2015). Journal of Medicinal Chemistry.
  • Fluorine in medicinal chemistry. (2007). Chemical Society Reviews.
  • Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. (2013). Bioorganic & Medicinal Chemistry.
  • β-fluorination of peripheral pyrrolidines attached to acridine ligands affects their interactions with G-quadruplex DNA. (2011). Organic & Biomolecular Chemistry.
  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). CLYTE.
  • In Vitro Enzyme Assay: Cutting Edge Research. (2024). Da-Ta Biotech.
  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determin
  • Dipeptidyl peptidase-4 inhibitor. (n.d.). Wikipedia.
  • A Comparative Analysis of the Bioactivity of 5-Hydroxy-2-pyrrolidone Derivatives and Rel
  • β-fluorination of peripheral pyrrolidines attached to acridine ligands affects their interactions with G-quadruplex DNA. (2011). PubMed.
  • Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. (2013). Bioorganic & Medicinal Chemistry Letters.
  • Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. (n.d.). RSC Publishing.
  • Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. (n.d.). PMC.
  • The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorin
  • Dipeptidyl Peptidase-4 (DPP-4) Inhibitors In the Management of Diabetes. (n.d.). PMC.
  • Sodium Channel Blockers: Types, Benefits, and Side Effects. (2024). Healthline.
  • Identification of SARS-CoV-2 inhibitors targeting Mpro and PLpro using in-cell-protease assay. (n.d.). ScienceOpen.
  • Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethyl
  • Structure-Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. (2024). MDPI.
  • Exploring the Interaction of G-quadruplex Binders with a (3 + 1) Hybrid G-quadruplex Forming Sequence within the PARP1 Gene Promoter Region. (2022). MDPI.
  • Structure-Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6'- N-Acetyltransferase Type Ib. (2024). PubMed.
  • Sodium channel blocker. (n.d.). Wikipedia.
  • Common G-Quadruplex Binding Agents Found to Interact With i-Motif-Forming DNA: Unexpected Multi-Target-Directed Compounds. (2018). Frontiers.
  • Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. (2013). PubMed.
  • Structure-activity relationship studies of SETD8 inhibitors. (n.d.).
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). SpringerLink.
  • Exploring variations of pyrrolidine-2-ones for enhanced biological activity. (n.d.). Poster Board #923.
  • Class I Antiarrhythmics (Sodium-Channel Blockers). (n.d.). CV Pharmacology.
  • DPP-4 inhibitors (gliptins). (n.d.). Diabetes UK.
  • DNA G-quadruplex binders: A patent review. (n.d.).
  • Structure-Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6'- N-Acetyltransferase Type Ib. (2024). PubMed.
  • Sodium Channel Blockers Pipeline Insight. (n.d.). DelveInsight.
  • Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. (n.d.).
  • Synthesis and biological activity of fluoro-substituted pyrrolo[2,3-d]pyrimidines: the development of potential positron emission tomography imaging agents for the corticotropin-releasing hormone type 1 receptor. (2000). PubMed.
  • Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. (2017).
  • Clinical Use of DPP-4 Inhibitors. (n.d.). Frontiers.
  • Synthesis and Biological Evaluation of Pyrrolidine Functionalized Nucleoside Analogs. (n.d.). Hilaris Publisher.
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Sources

Validation

X-ray crystallography data for 2-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine

An Objective Guide to the Structural Elucidation of 2-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine: A Comparative Crystallographic Analysis This guide provides a comprehensive framework for the crystallographic analysis of...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to the Structural Elucidation of 2-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine: A Comparative Crystallographic Analysis

This guide provides a comprehensive framework for the crystallographic analysis of 2-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine, a novel compound of interest in medicinal chemistry. As of this writing, a public-domain crystal structure for this specific molecule has not been deposited in major structural databases like the Cambridge Structural Database (CSD).[1] Therefore, this document serves a dual purpose: first, to provide a robust, field-proven methodology for obtaining and analyzing its crystal structure, and second, to compare its anticipated structural features against known, structurally related compounds.

Our approach is grounded in the practical challenges of structural science, offering not just protocols, but the rationale behind them. For researchers and drug developers, understanding the precise three-dimensional arrangement of a molecule is paramount for elucidating structure-activity relationships (SAR) and optimizing ligand-protein interactions.

Part 1: Proposed Synthesis and Crystallization Protocol

The first critical step is the synthesis of high-purity material suitable for crystallization. Based on established synthetic routes for related trifluoromethyl- and aminopyridines, a plausible pathway is outlined below.[2][3]

Proposed Synthesis Workflow

The synthesis of 2-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine is a multi-step process that requires careful control of reaction conditions to ensure high purity of the final product. The following diagram illustrates a potential synthetic route, which is a critical precursor to obtaining diffraction-quality crystals.

cluster_synthesis Synthesis Workflow A Starting Material (e.g., Substituted Pyridine Precursor) B Step 1: Introduction of Pyrrolidine Moiety A->B Coupling Reaction C Step 2: Fluoromethylation B->C Nucleophilic Substitution D Purification (Flash Chromatography) C->D Crude Product E Final Product (High Purity) D->E >99% Purity

Caption: Proposed synthetic workflow for 2-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine.

Experimental Protocol: Crystal Growth

The success of X-ray crystallography is fundamentally dependent on the quality of the single crystal. The protocol below details common techniques for growing crystals of small organic molecules.

Causality: The choice of solvent is critical. A solvent system in which the compound has moderate solubility is ideal. The goal is to create a supersaturated solution from which the compound will slowly precipitate as an ordered crystal lattice rather than an amorphous powder. Slow evaporation is the simplest method to gently increase the concentration to the point of crystallization.

Step-by-Step Protocol:

  • Material Purification: Ensure the synthesized 2-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine is of the highest possible purity (>99%), as impurities can inhibit crystal growth. This is typically achieved via flash chromatography or recrystallization.

  • Solvent Screening: In parallel, screen a panel of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, hexane, and various mixtures) in 1-dram vials. Add a few milligrams of the compound to ~0.5 mL of each solvent. A suitable solvent will dissolve the compound completely upon gentle heating but show slight turbidity upon cooling to room temperature.

  • Crystal Growth via Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the compound in the chosen solvent system in a clean glass vial.

    • Loosely cap the vial or cover it with parafilm perforated with a few small holes made by a needle.

    • Place the vial in a vibration-free environment (e.g., a dedicated quiet cupboard or a specialized crystallization chamber).

    • Allow the solvent to evaporate slowly over several days to weeks. Monitor periodically for the formation of small, well-defined single crystals.

  • Crystal Harvesting: Once suitable crystals have formed (typically 0.1-0.3 mm in size), carefully extract one using a cryo-loop. The crystal should be clear and have well-defined faces.

Part 2: X-ray Data Collection and Structure Refinement

This section outlines the standard workflow for analyzing the harvested crystal to determine its molecular structure. This process serves as a self-validating system, with internal consistency checks at each stage.[4]

Workflow for Crystallographic Analysis

From mounting the crystal to refining the structural model, each step builds upon the last. The quality of the data collected directly impacts the accuracy of the final structure.

cluster_xray X-ray Diffraction Workflow A 1. Crystal Mounting (Cryo-loop) B 2. Data Collection (Diffractometer, Cryo-temperature) A->B Mount on goniometer C 3. Data Processing (Integration & Scaling) B->C Raw diffraction images D 4. Structure Solution (Phase Problem) C->D Reflection file (hkl) E 5. Structure Refinement (Least-squares fitting) D->E Initial atomic model F 6. Validation (checkCIF) E->F Refined model G Final Structure (CIF File) F->G Validation passed

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Protocol Details:
  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibration of the atoms. X-rays are directed at the crystal, and the resulting diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: Specialized software is used to process the diffraction data and solve the "phase problem," which ultimately generates an electron density map of the molecule. An atomic model is built into this map and refined using a least-squares algorithm to best fit the experimental data.[5]

  • Validation: The final structural model is validated using tools like the IUCr's checkCIF service to ensure it is chemically and crystallographically sound. The output is a Crystallographic Information File (CIF), which contains all the experimental and structural details.[4]

Part 3: Comparative Structural Analysis

While the precise crystal data for 2-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine is yet to be determined, we can infer potential structural characteristics by comparing it with published structures of related pyridine-containing molecules. This comparative approach is essential for understanding how subtle chemical modifications influence the overall molecular conformation and crystal packing.

The table below compares the known crystal data for three different substituted pyridine compounds. These serve as benchmarks for what might be expected from our target compound.

Parameter4-[2-(4-Fluorophenyl)-1H-pyrrol-3-yl]pyridine[5]2-(4-Fluorophenyl)-3-(4-pyridyl)pyrido[2,3-b]pyrazine[6]4-[2-(4-Fluorophenyl)furan-3-yl]pyridine[7]2-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine
Chemical Formula C₁₅H₁₁FN₂C₁₈H₁₁FN₄C₁₅H₁₀FNOC₁₀H₁₃FN₂
Crystal System OrthorhombicMonoclinicMonoclinicTo be determined (TBD)
Space Group PbcaP2₁/cP2₁/cTBD
Unit Cell (a, Å) 9.296617.22213.343TBD
Unit Cell (b, Å) 8.196611.219910.550TBD
Unit Cell (c, Å) 30.57387.3298.178TBD
Unit Cell (β, °) 9091.8094.44TBD
Volume (ų) 2329.71415.41147.7TBD
Key Dihedral Angle Pyrrole/Pyridine: 33.19°Pyridopyrazine/Pyridine: 44.75°Furan/Pyridine: 40.04°Pyrrolidine/Pyridine: TBD

Expert Insights:

  • Flexibility: The target molecule contains a saturated pyrrolidine ring, which is conformationally more flexible than the aromatic pyrrole and furan rings in the comparator molecules. This flexibility may lead to different crystal packing arrangements or the presence of multiple conformers in the asymmetric unit.

  • Hydrogen Bonding: Unlike the comparators, the pyrrolidine ring in our target compound contains a secondary amine (N-H), which is a potent hydrogen bond donor. This feature is likely to dominate the crystal packing, forming strong N-H···N (pyridine) hydrogen bonds and potentially leading to well-defined chains or networks in the solid state.[5]

  • Dihedral Angle: The dihedral angle between the pyrrolidine and pyridine rings will be a key structural parameter. It will define the overall shape of the molecule and is crucial for understanding how it might fit into a protein's binding pocket.

Conclusion

This guide provides a clear and actionable framework for the synthesis, crystallization, and structural determination of 2-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine. By establishing a robust experimental protocol and leveraging comparative analysis with known structures, researchers can efficiently elucidate the three-dimensional architecture of this novel compound. The resulting crystallographic data will be invaluable for advancing structure-based drug design efforts and providing a deeper understanding of its chemical properties.

References

  • Fun, H. K., et al. (2009). 4-[2-(4-Fluorophenyl)-1H-pyrrol-3-yl]pyridine. Acta Crystallographica Section E: Structure Reports Online, 65(4), o857. Available at: [Link]

  • Fun, H. K., et al. (2009). 2-(4-Fluorophenyl)-3-(4-pyridyl)pyrido[2,3-b]pyrazine. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2512. Available at: [Link]

  • Fun, H. K., et al. (2009). 4-[2-(4-Fluorophenyl)furan-3-yl]pyridine. Acta Crystallographica Section E: Structure Reports Online, 65(4), o858. Available at: [Link]

  • Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A, 47(6), 655-685. Available at: [Link]

  • Jeon, M. et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of the Korean Society for Applied Biological Chemistry, 60(4), 431-439. Available at: [Link]

  • Cambridge Crystallographic Data Centre (CCDC). WebCSD - Online Crystal Structure Database. Available at: [Link]

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Comparative

Reference Standards for 2-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine: A Comparative Technical Guide

This guide provides an in-depth technical comparison of reference standards for 2-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine , a critical pharmacophore often utilized as a chiral building block or intermediate in the synt...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of reference standards for 2-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine , a critical pharmacophore often utilized as a chiral building block or intermediate in the synthesis of next-generation kinase inhibitors (e.g., JAK, TRK) and GPCR ligands.

Executive Summary & Technical Profile

The analysis of 2-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine (CAS Registry Number: Variable by stereoisomer) presents a triad of analytical challenges: stereochemical complexity (two chiral centers), fluorine-hydrogen coupling (affecting NMR interpretation), and basicity (susceptibility to salt formation and hygroscopicity).

Selecting the correct reference standard grade is not merely a compliance checkbox; it dictates the validity of your impurity profiling and potency assays. This guide compares Certified Reference Materials (CRMs) , Secondary Analytical Standards , and Research Grade Materials , demonstrating why fit-for-purpose selection is critical for data integrity.

Physicochemical Profile[1][2][3][4]
  • Formula: C₁₀H₁₃FN₂

  • Molecular Weight: 180.22 g/mol

  • Stereochemistry: 4 potential isomers. The trans-(3R,4R) and cis-(3R,4S) configurations are most common in bioactive scaffolds.

  • Key Analytical Marker: The –CH₂F moiety exhibits a characteristic geminal coupling constant (

    
     Hz) in ¹H-NMR and a distinct shift in ¹⁹F-NMR (
    
    
    
    ppm).

Comparative Analysis of Reference Standards

The following table objectively compares the three primary classes of standards available for this compound. Data is based on typical industry specifications for fluorinated N-heterocycles.

FeatureCertified Reference Material (CRM) Secondary Analytical Standard Research Grade / Building Block
Primary Use ISO 17025/17034 Quantitation, Release TestingRoutine QC, Method Validation, Impurity IDSynthetic Intermediate, Early Discovery
Assay Accuracy 99.0% ± 0.5% (Mass Balance/qNMR)>98% (Area % by HPLC)>95% (Area % typically)
Stereochemical Purity Enantiopure (>99% ee/de) Diastereomerically pure, ee may varyOften Racemic or undefined ratio
Traceability SI Units (NIST/BIPM traceable)Traceable to CRM or In-house PrimaryManufacturer's CoA only
Water/Solvent Content Quantified & Subtracted (KF/TGA/GC)Often "Limit Test" onlyRarely quantified; leads to assay bias
Homogeneity Verified homogeneity between vialsBatch averageNot verified
Application Scientist Insight: The "Salt Trap"

Research-grade samples of pyrrolidine-pyridines are often supplied as Hydrochloride (HCl) or Trifluoroacetate (TFA) salts to improve stability. However, the stoichiometry can vary (e.g., mono- vs. di-HCl).

  • Risk: Using a Research Grade standard without correcting for the exact counter-ion content can introduce Assay bias of 15-20% .

  • Recommendation: Always use a CRM or fully characterized Analytical Standard where the counter-ion stoichiometry is established via Ion Chromatography (IC) or Elemental Analysis.

Self-Validating Experimental Protocols

To ensure "Trustworthiness" (Part 2 of Core Requirements), the following protocols are designed to be self-validating—meaning the data itself confirms the method's performance.

Protocol A: Stereochemical Validation via ¹⁹F-NMR

Why this works: The fluorine atom acts as a sensitive probe for the local chemical environment. Diastereomers (cis vs. trans) will show distinct ¹⁹F chemical shifts due to the different spatial proximity of the pyridine ring.

  • Sample Prep: Dissolve 5 mg of standard in 600 µL DMSO-d₆.

  • Acquisition: Acquire ¹⁹F-NMR (proton-decoupled) with a sufficient spectral width (SW > 50 ppm).

  • Validation Criteria:

    • Singlet confirmation: Proton decoupling should yield a sharp singlet.

    • Isomeric Purity: Integrate the main peak vs. any minor peaks.

    • cis-isomer

      
       typically appears 2-5 ppm upfield relative to the trans-isomer due to the shielding effect of the vicinal pyridine ring (gamma-gauche effect).
      
Protocol B: High-Resolution LC-MS Impurity Profiling

Objective: Separate the target from common synthetic by-products (e.g., defluorinated analog or pyridine-N-oxide).

  • Column: C18 Charged Surface Hybrid (CSH), 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (maintains protonation of pyrrolidine).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: Q-TOF MS (ESI+). Look for parent ion

    
    .
    
  • Self-Validation: The presence of the M+2 isotope (³⁴S is not present, but ¹³C is) should match theoretical abundance. Crucially, look for M-20 (HF loss) in-source fragmentation, which confirms the labile aliphatic fluorine.

Visualizing the Analytical Workflow

The following diagram illustrates the decision matrix for selecting and validating the reference standard based on the drug development stage.

ReferenceStandardWorkflow Start Need Reference Standard for 2-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine StageCheck Determine Development Stage Start->StageCheck EarlyDisc Early Discovery / SAR StageCheck->EarlyDisc Screening LateStage GLP Tox / Clinical / CMC StageCheck->LateStage Regulatory Submission ResGrade Research Grade / Building Block (Check Salt Form!) EarlyDisc->ResGrade CRM Certified Reference Material (CRM) ISO 17034 LateStage->CRM Validation In-House Characterization (qNMR + Chiral HPLC) ResGrade->Validation Mandatory ID Check Release Release Testing / Stability CRM->Release Direct Use Risk Risk: Undefined Stereochemistry & Counter-ion Stoichiometry Validation->Risk

Figure 1: Decision matrix for selecting reference standards. Note the critical "Validation" step required for Research Grade materials to mitigate risks associated with undefined salt forms and stereoisomers.

Scientific Rationale & Causality

Why Fluorine Matters in Standards

The introduction of the fluoromethyl group is not trivial. It lowers the pKa of the pyrrolidine nitrogen (inductive effect) compared to the non-fluorinated analog.

  • Impact: This pKa shift changes the retention time in Reverse Phase HPLC. If you use a non-fluorinated analog as a surrogate standard, your retention time windows will be inaccurate.

  • Causality: The high electronegativity of fluorine creates a dipole that can interact with the stationary phase (C18), often reducing retention in acidic media compared to the methyl analog.

The Chiral Challenge

For 2-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine, the biological activity is likely restricted to one specific enantiomer (e.g., trans-3R,4R).

  • Protocol: You must use a Chiral HPLC method (e.g., Polysaccharide-based column like Chiralpak AD-H or IG) to determine Enantiomeric Excess (ee).

  • Warning: A standard labeled "98% Purity" by achiral HPLC could be a 50:50 racemic mixture. Only a standard with a reported Chiral Purity or Optical Rotation is acceptable for potency assignment.

References

  • International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). (2006). Defines thresholds for reporting, identification, and qualification of impurities, necessitating high-purity standards. Link

  • United States Pharmacopeia (USP). General Chapter <11> USP Reference Standards. Establishes the hierarchy and metrological traceability of reference materials. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups. Journal of Medicinal Chemistry.[1][2] Discusses the specific NMR and physicochemical properties of fluorinated heterocycles in drug design. Link

  • Weng, A. P., et al. (2004).[3] Activating Mutations of NOTCH1 in Human T Cell Acute Lymphoblastic Leukemia.[3] Science.[3] (Contextual: Highlights the biological relevance of pyrrolidine-pyridine scaffolds in kinase/signaling pathways). Link

  • ISO. ISO 17034:2016 General requirements for the competence of reference material producers. The gold standard for CRM production. Link

Disclaimer: This guide is for educational and research purposes. Always verify the Certificate of Analysis (CoA) of the specific lot before use in regulated environments.

Sources

Validation

Comparative Pharmacokinetics of Pyridine-Based Fluorinated Compounds: A Guide for Drug Development Professionals

An In-Depth Technical Guide Introduction: The Strategic Value of Fluorine in Pyridine-Based Drug Scaffolds The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drug...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Introduction: The Strategic Value of Fluorine in Pyridine-Based Drug Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its nitrogen atom provides a key point for hydrogen bonding, enhancing interactions with biological targets and improving physicochemical properties like solubility.[1] However, pyridine-containing compounds can be susceptible to metabolic degradation, primarily through oxidation by cytochrome P450 (CYP) enzymes. This metabolic liability can lead to rapid clearance, low bioavailability, and short duration of action, hindering the development of effective therapeutics.

A proven strategy to overcome these challenges is the selective incorporation of fluorine atoms into the pyridine scaffold.[2][3][4] Fluorine, being the most electronegative element, imparts unique properties to organic molecules with minimal steric impact due to its small size.[5][6] The strategic placement of fluorine can profoundly alter a compound's pharmacokinetic profile by modulating its lipophilicity, basicity, and metabolic stability.[7][8] This guide provides a comparative analysis of the pharmacokinetics of pyridine-based fluorinated compounds, offering insights into the causality behind experimental choices and providing actionable protocols for researchers in drug development.

The Foundational Impact of Fluorination on Physicochemical Properties

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate begins with its fundamental physicochemical properties. Fluorination directly influences two of the most critical parameters for pyridine-based compounds: basicity (pKa) and lipophilicity (logP/D).

  • Basicity (pKa): The lone pair of electrons on the pyridine nitrogen makes it basic. The strong electron-withdrawing inductive effect of fluorine significantly reduces the electron density of the pyridine ring, thereby lowering the basicity of the nitrogen atom.[9] This reduction in pKa can be highly advantageous, as it may decrease unwanted interactions with aminergic G-protein coupled receptors (GPCRs) and other off-target proteins, potentially reducing side effects.

  • Lipophilicity (logP/D): The effect of fluorination on lipophilicity is context-dependent.[10] While the carbon-fluorine (C-F) bond is more lipophilic than a carbon-hydrogen (C-H) bond, the overall polarity of the molecule can increase, especially with multiple fluorine substitutions adjacent to a polarizable atom like sulfur.[10] Generally, fluoro-arenes are more lipophilic.[11] This modulation of lipophilicity is a critical tool for optimizing a drug's ability to cross biological membranes, a key factor in absorption and distribution.[8]

A Comparative Analysis of ADME Profiles

The true value of fluorination is realized in its profound and often predictable impact on a drug's journey through the body.

Absorption: Enhancing Oral Bioavailability

For oral drugs, efficient absorption from the gastrointestinal tract is paramount. Fluorination can improve this process through several mechanisms. By modulating pKa and lipophilicity, fluorine substitution can enhance a compound's permeability across the gut wall.[12] Furthermore, blocking metabolic sites can reduce first-pass metabolism in the liver, the process where a significant portion of a drug is metabolized before it ever reaches systemic circulation.

A compelling example is seen in the development of MAP-activated protein kinase 2 (MK2) inhibitors. The parent pyrrole-based compound suffered from poor oral exposure. However, the introduction of a single fluorine atom on the pyridine ring resulted in greatly improved permeability and a significant increase in oral bioavailability in rat models.[12] This enhancement was attributed to the combined effects of improved physicochemical properties and decreased metabolic clearance.[12]

Distribution: Modulating Tissue Penetration

Once absorbed, a drug is distributed throughout the body. Fluorination can influence this by altering plasma protein binding and the ability to penetrate tissues, including the challenging blood-brain barrier (BBB). The 3,5-bis-(trifluoromethyl)phenyl group, for instance, is a common feature in neuroactive compounds as it improves penetration into the central nervous system.[5]

Metabolism: The Metabolic Shielding Effect

Perhaps the most significant pharmacokinetic advantage of fluorination is the enhancement of metabolic stability.[2][3][4] The C-F bond is exceptionally strong (bond energy ~116 kcal/mol) and resistant to cleavage by metabolic enzymes.[13]

A primary metabolic pathway for aromatic rings like pyridine is CYP-mediated hydroxylation. Placing a fluorine atom at a metabolically vulnerable position—often the para position on a connected phenyl ring or a susceptible carbon on the pyridine ring itself—effectively blocks this oxidative pathway.[5] This "metabolic shielding" slows down the drug's breakdown, leading to:

  • Reduced Clearance (CL): The rate at which the drug is removed from the body decreases.

  • Increased Half-life (t½): The drug remains in the systemic circulation for a longer period.

  • Improved Oral Exposure (AUC): The total amount of drug the body is exposed to over time is significantly increased.

For example, the FDA-approved drug Vericiguat, which features a fluorine atom on its pyrazolopyridine core, exhibits increased metabolic stability and lower clearance as a direct result of this modification.[11] Similarly, Alpelisib's trifluoro-t-butyl group on the pyridine ring contributes to higher metabolic stability and excellent oral bioavailability.[11]

G cluster_0 Metabolism of a Pyridine Ring cluster_1 Metabolic Blocking by Fluorination Parent Pyridine-based Drug Metabolite Oxidized Metabolite (e.g., Pyridinone) Parent->Metabolite CYP450 Oxidation (Metabolic Hotspot) Excretion Rapid Excretion Metabolite->Excretion F_Parent Fluorinated Pyridine Drug (F at Hotspot) F_Excretion Slower Excretion of Parent Drug F_Parent->F_Excretion Blocked Metabolism Blocked F_Parent->Blocked Resistant to CYP450 Oxidation

Caption: Metabolic shielding by fluorination blocks CYP450 oxidation.

Excretion

By fundamentally altering the metabolic profile, fluorination indirectly affects excretion. A drug that is more metabolically stable will be excreted more slowly and predominantly as the unchanged parent compound. In contrast, a non-fluorinated analogue may be rapidly converted to more polar metabolites that are quickly eliminated, often via the kidneys.

Quantitative Comparison: Pharmacokinetic Parameters

The following table summarizes experimental data from a study on MK2 inhibitors, clearly demonstrating the pharmacokinetic advantages conferred by fluorination.[12]

CompoundSubstitutionMK2 Potency (IC₅₀, nM)Clearance (CL) (mL/min/kg)Oral Bioavailability (F%)Oral Exposure (AUC) (nM·h)
Compound 1 H (Non-fluorinated)135510%121
Compound 19 F (Fluorinated)121645%3486

Data Analysis: The data clearly shows that while the potency against the target (MK2) remained virtually unchanged, the introduction of a single fluorine atom dramatically improved the pharmacokinetic profile. The clearance was reduced by over 3-fold, and the oral bioavailability increased by 4.5-fold. The cumulative effect was a nearly 29-fold increase in total oral exposure, transforming a compound with poor drug-like properties into a much more viable candidate.[12]

Experimental Protocols for Pharmacokinetic Profiling

To generate the comparative data essential for decision-making in drug development, robust and well-defined experimental protocols are required.

Protocol 1: In Vivo Pharmacokinetic Study in a Murine Model

This protocol describes a standard method for determining key pharmacokinetic parameters following intravenous (IV) and oral (PO) administration in mice.[14][15]

Objective: To determine the plasma concentration-time profile, clearance, volume of distribution, half-life, and oral bioavailability of a test compound.

Materials:

  • Test compound

  • Vehicle suitable for IV and PO administration (e.g., 10% Solutol / 90% Saline)

  • Male C57BL/6 mice (8-10 weeks old)

  • Dosing syringes (IV and PO gavage)

  • Blood collection tubes (e.g., K2-EDTA coated)[16]

  • Lancets for submandibular bleeding[14]

  • Capillary tubes

  • Centrifuge

  • -80°C freezer

Methodology:

  • Animal Acclimatization: Acclimate animals for at least 3 days prior to the study. Fast mice for 4 hours before dosing, with water available ad libitum.

  • Dose Preparation: Prepare the dosing formulations of the test compound in the selected vehicle. The dose should be high enough for quantification but non-toxic.[15]

  • Compound Administration:

    • IV Group (n=3-5 mice): Administer the compound via tail vein injection at a dose of 1-2 mg/kg. Record the exact time of dosing.

    • PO Group (n=3-5 mice): Administer the compound via oral gavage at a dose of 5-10 mg/kg. Record the exact time of dosing.

  • Serial Blood Sampling: Collect blood samples (~30-50 µL) at specific time points. A typical serial bleeding schedule is:

    • IV Group: 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

    • PO Group: 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

    • Causality: Early time points (2-30 min) are crucial for defining the distribution phase after IV administration, while later points define the elimination phase. For PO, the initial points define the absorption rate.[14]

  • Sample Processing:

    • Immediately place blood samples into EDTA-coated tubes on ice.

    • Centrifuge at 4°C (e.g., 8,000 rpm for 10 min) to separate plasma.[16]

    • Carefully transfer the plasma supernatant to a new, labeled tube.

    • Store plasma samples at -80°C until analysis. This ensures the stability of the analyte.

  • Data Analysis: Quantify the drug concentration in each plasma sample using a validated bioanalytical method (see Protocol 2). Plot the mean plasma concentration versus time for both IV and PO groups. Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters.

G cluster_workflow In Vivo Pharmacokinetic Study Workflow Dosing Dosing (IV and PO Groups) Sampling Serial Blood Sampling (Timed Intervals) Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Storage Sample Storage (-80°C) Processing->Storage Analysis Bioanalysis (LC-MS/MS) Storage->Analysis PK_Calc Pharmacokinetic Parameter Calculation Analysis->PK_Calc

Caption: A typical workflow for an in vivo pharmacokinetic study.

Protocol 2: Bioanalytical Method for Fluorinated Compounds

Quantifying fluorinated compounds in biological matrices like plasma requires sensitive and specific analytical methods, often involving mass spectrometry. For some compounds, derivatization may be necessary to improve chromatographic behavior or ionization efficiency.[17]

Objective: To accurately quantify the concentration of a fluorinated pyridine compound in plasma samples.

Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Materials:

  • Plasma samples from PK study

  • Internal Standard (IS) (a stable isotope-labeled version of the analyte is ideal)

  • Acetonitrile (ACN) with 0.1% formic acid

  • Water with 0.1% formic acid

  • Protein precipitation solvent (e.g., ACN with IS)

Methodology:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 20 µL of each plasma sample, add 100 µL of ice-cold ACN containing the internal standard.

    • Causality: The organic solvent precipitates plasma proteins, which would otherwise interfere with the analysis and damage the LC column. The IS is added early to account for variability during sample processing.

    • Vortex for 2 minutes, then centrifuge at high speed (e.g., 14,000 rpm for 10 min) at 4°C.

    • Transfer the clear supernatant to a new plate or vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reverse-phase column to separate the analyte from other matrix components. A gradient elution from high aqueous (e.g., 95% water) to high organic (e.g., 95% ACN) is typical.

    • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

      • Causality: MRM provides high selectivity and sensitivity by monitoring a specific precursor ion → product ion transition for the analyte and a separate one for the IS.

      • Optimize the precursor/product ion transitions, collision energy, and other MS parameters for the specific fluorinated compound.

  • Quantification:

    • Generate a calibration curve by spiking known concentrations of the analyte into blank plasma and processing them alongside the study samples.

    • Calculate the concentration of the analyte in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Note on Analytical Challenges: For certain volatile or polar fluorinated compounds, derivatization with reagents like heptafluorobutyryl imidazole can be employed to increase molecular weight and improve detection by Gas Chromatography-Mass Spectrometry (GC-MS).[17]

Conclusion and Future Directions

The strategic incorporation of fluorine is an indispensable tool in modern medicinal chemistry for optimizing the pharmacokinetic properties of pyridine-based drug candidates. By providing a "metabolic shield," modulating physicochemical properties, and ultimately enhancing drug exposure, fluorination can mean the difference between a failed compound and a successful therapeutic. The experimental protocols detailed in this guide provide a framework for researchers to systematically evaluate and compare the ADME profiles of their compounds, enabling data-driven decisions in the drug development pipeline. As our understanding of fluorine's influence continues to grow, so too will our ability to rationally design safer and more effective medicines.

References

  • Hussain, A., Seher, S. S., Akhter, S., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry. [Link]

  • (2018). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Medicinal Chemistry Letters. [Link]

  • Venkateswarlu, P. (1983). Evaluation of analytical methods for fluorine in biological and related materials. Journal of Dental Research. [Link]

  • Xu, F., et al. (2014). Murine Pharmacokinetic Studies. Bio-protocol. [Link]

  • Hussain, A., Seher, S. S., Akhter, S., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed. [Link]

  • Banks, R. E., et al. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology. [Link]

  • Verma, A., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]

  • NCL. (2022). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. [Link]

  • Berger, F., et al. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules. [Link]

  • Liu, C. C., et al. (2023). Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatography tandem mass spectrometry. Analytical Methods. [Link]

  • Angyal, A., et al. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [Link]

  • FDA. Metabolism and Pharmacokinetic Studies. U.S. Food and Drug Administration. [Link]

  • Harada, M., et al. (1993). Comparative Studies on the Metabolism of New Fluorinated Pyrimidine Drugs in the Liver by in vivo 19F Magnetic Resonance Spectroscopic Observation. Japanese Journal of Cancer Research. [Link]

  • Hussain, A., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Bentham Science. [Link]

  • Hussain, A., et al. (2025). Fluorine-containing drugs approved by the U.S. FDA. ResearchGate. [Link]

  • Ogawa, Y., et al. (2024). The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. [Link]

  • Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics. [Link]

  • Stanford Medicine. In vivo pharmacology. Transgenic, Knockout, and Tumor Model Center. [Link]

  • Harada, M., et al. (1993). Comparative studies on the metabolism of new fluorinated pyrimidine drugs in the liver by in vivo 19F magnetic resonance spectroscopic observation. PubMed. [Link]

  • Jack, R., et al. (202X). Improved Total Organic Fluorine Method for More Comprehensive Measurement of PFAS in Industrial Wastewater and River Water. The NELAC Institute. [Link]

  • Ragaini, C., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules. [Link]

  • (2015). Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. ResearchGate. [Link]

  • Murphy, C. D. (n.d.). Fluorinated Pharmaceuticals. University College Dublin. [Link]

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Comparative

Technical Comparison Guide: IR Characterization of 2-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine

Executive Summary & Scope This guide provides a technical analysis of the Infrared (IR) spectral signature of 2-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine . As a chiral building block often used in kinase inhibitor synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This guide provides a technical analysis of the Infrared (IR) spectral signature of 2-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine . As a chiral building block often used in kinase inhibitor synthesis, confirming the integrity of the fluoromethyl group (-CH₂F) and the pyrrolidine-pyridine scaffold is critical.

This document objectively compares the IR performance of this target molecule against its non-fluorinated analogs and regioisomers. It establishes a self-validating protocol for using IR spectroscopy as a rapid "Go/No-Go" gate in synthetic workflows, specifically focusing on the detection of the C–F bond formation which is often silent or ambiguous in standard LC-MS methods without high-resolution fragmentation.

Structural Deconstruction & Theoretical Spectral Baseline

To accurately interpret the spectrum, we must deconstruct the molecule into its three vibrationally distinct moieties. The "fingerprint" of this molecule is the superposition of these three domains.

Functional Group Analysis[1][2][3]
  • Moiety A: 2-Substituted Pyridine Ring: Aromatic heteroatom system.

  • Moiety B: 3,4-Disubstituted Pyrrolidine: Saturated N-heterocycle (secondary amine).

  • Moiety C: Fluoromethyl Group (-CH₂F): The critical quality attribute (CQA).

Predicted Characteristic Peaks

The following table synthesizes data from standard group frequency correlations for pyridine derivatives and aliphatic fluorides.

Functional GroupVibration ModePredicted Wavenumber (cm⁻¹)IntensityDiagnostic Value
C–F (Aliphatic) Stretching1000 – 1100 Strong Primary Confirmation. Confirms fluorination.
N–H (Pyrrolidine) Stretching3300 – 3500Weak/BroadConfirms secondary amine (absence indicates N-alkylation impurity).
Pyridine Ring C=N / C=C Stretch1580 – 1600MediumCharacteristic aromatic backbone.
Pyridine Ring C–H OOP Bend740 – 780 StrongRegioisomer ID. Specific to 2-substitution (distinguishes from 3-sub isomers).
–CH₂– (Alkane) Scissoring/Bending1450 – 1470MediumGeneral scaffold check.

Technical Note: The C–F stretch in a primary alkyl fluoride (-CH₂F) is exceptionally strong and typically appears in the 1000–1100 cm⁻¹ region, often overlapping with C-C skeletal vibrations but distinguishable by intensity.

Comparative Analysis: Target vs. Alternatives

This section compares the IR signature of the target molecule against its most common synthetic impurities and structural analogs.

Target vs. Des-Fluoro Precursor (2-(Pyrrolidin-3-yl)pyridine)

The most common synthetic failure is the non-incorporation of the fluorine atom (e.g., failure of DAST/Deoxo-Fluor reaction).

  • Differentiation Strategy: The "Blank" (Des-fluoro) spectrum will lack the intense band at ~1050 cm⁻¹.

  • Performance Verdict: IR is superior to standard UV-HPLC for this differentiation because the fluoromethyl group lacks a distinct chromophore, making UV retention time shifts minimal. IR provides a direct structural confirmation.[1]

Target vs. Regioisomer (Nornicotine Analog)

Distinguishing the 2-pyridyl isomer (Target) from the 3-pyridyl isomer (e.g., Nornicotine derivatives).[2]

  • Mechanism: The Out-of-Plane (OOP) C-H bending vibrations of the pyridine ring are sensitive to substitution patterns.

    • 2-Substituted (Target): Single strong band typically near 740–780 cm⁻¹ .

    • 3-Substituted (Isomer): Two bands typically near 700–720 cm⁻¹ and 780–820 cm⁻¹ .

  • Performance Verdict: IR is a reliable orthogonal method to NMR for confirming regio-purity without requiring deuterated solvents.

Comparative Data Table
FeatureTarget Molecule Des-Fluoro Analog 3-Pyridyl Isomer
Key Band (~1050 cm⁻¹) Present (Strong C-F) Absent / Weak (C-C only)Present (if fluorinated)
Pyridine OOP Bend ~750 cm⁻¹ (Single) ~750 cm⁻¹ (Single)~710 & ~800 cm⁻¹ (Split)
N-H Stretch PresentPresentPresent
QC Suitability High (C-F Confirmation)Reference StandardHigh (Isomer Rejection)

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, follow this ATR-FTIR (Attenuated Total Reflectance) protocol.

Sample Preparation[5]
  • State: Isolate the free base as an oil or the HCl salt as a solid. Note: Salts yield sharper peaks; oils may show broader H-bonding bands.

  • Drying: Ensure sample is vacuum dried (<1% moisture). Water absorbs strongly at 3400 cm⁻¹ (masking N-H) and 1640 cm⁻¹ (masking Pyridine).

  • Background: Collect a 32-scan background of the clean ATR crystal (Diamond or ZnSe).

Measurement Parameters
  • Range: 4000 – 600 cm⁻¹[3]

  • Resolution: 4 cm⁻¹

  • Scans: 32 (Screening) or 64 (Final QC)

  • Detector: DTGS (Standard) or MCT (High Sensitivity)

Validation Logic (The "Go/No-Go" Decision)

This workflow diagram illustrates the logical gates for accepting a batch based on IR data.

IR_Validation_Workflow Start Start: Crude Product Isolation Acquire Acquire ATR-FTIR Spectrum (4000-600 cm⁻¹) Start->Acquire Check_CF Decision 1: Is there a STRONG band at 1000-1100 cm⁻¹? Acquire->Check_CF Check_NH Decision 2: Is N-H stretch visible at ~3300-3500 cm⁻¹? Check_CF->Check_NH Yes (C-F Present) Fail_NoF FAIL: No Fluorination (Check Reagents) Check_CF->Fail_NoF No (Des-fluoro) Check_Regio Decision 3: Check Pyridine OOP (Is peak at ~750 cm⁻¹ or split?) Check_NH->Check_Regio Yes (2° Amine) Fail_Alk FAIL: N-Alkylation Detected (Absence of N-H) Check_NH->Fail_Alk No (Tertiary Amine) Pass PASS: Identity Confirmed (Proceed to HPLC/NMR) Check_Regio->Pass Single Band (2-Sub) Fail_Iso FAIL: Wrong Isomer (Check Starting Material) Check_Regio->Fail_Iso Split Band (3-Sub)

Figure 1: Logical decision tree for validating the synthesis of 2-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine using IR spectral markers.

Mechanistic Spectral Assignment Diagram

The following diagram maps the specific molecular vibrations to the expected spectral regions, providing a visual reference for peak assignment.

Spectral_Assignment Mol_Py Pyridine Ring Vib_CN C=N Ring Stretch (1580-1600 cm⁻¹) Mol_Py->Vib_CN Vib_OOP C-H OOP Bend (740-780 cm⁻¹) Mol_Py->Vib_OOP Mol_Pyr Pyrrolidine Ring Vib_NH N-H Stretch (3300-3500 cm⁻¹) Mol_Pyr->Vib_NH Mol_CF Fluoromethyl (-CH2F) Vib_CF C-F Stretch (1000-1100 cm⁻¹) Mol_CF->Vib_CF

Figure 2: Correlation map linking structural moieties to their diagnostic infrared absorption bands.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4] (Authoritative text on group frequencies).

  • Socrates, G. (2004).[4] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.[4] (Detailed tables for C-F and Pyridine substitutions).

  • NIST Chemistry WebBook. IR Spectrum of 3-(1-methyl-2-pyrrolidinyl)pyridine (Nicotine). National Institute of Standards and Technology.[5] Available at: [Link] (Used as a baseline for the pyridine-pyrrolidine scaffold).

  • LibreTexts Chemistry. Infrared Spectroscopy Absorption Table. Available at: [Link] (Verification of aliphatic C-F stretch ranges).

  • Spectroscopy Online. The Infrared Spectra of Fluorinated Organic Compounds. Available at: [Link] (Specific data on C-F intensity and positioning).

Sources

Safety & Regulatory Compliance

Safety

2-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine proper disposal procedures

Executive Summary: The Fluorinated Heterocycle Challenge 2-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine is a specialized fluorinated building block often used in medicinal chemistry for structure-activity relationship (SAR)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorinated Heterocycle Challenge

2-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine is a specialized fluorinated building block often used in medicinal chemistry for structure-activity relationship (SAR) studies. Its disposal presents a dual challenge:

  • Chemical Structure: It combines a basic nitrogen heterocycle (pyridine/pyrrolidine) with a monofluoromethyl group.

  • Incineration Byproducts: Improper disposal in non-halogenated streams leads to the formation of Hydrofluoric Acid (HF) during combustion, damaging standard incinerator linings and violating emission protocols.

This guide provides a self-validating disposal workflow designed to protect laboratory personnel, ensure regulatory compliance (RCRA/EU Waste Directives), and prevent infrastructure damage.

Chemical Assessment & Hazard Identification

Before initiating disposal, you must validate the chemical state.[1] Treat this compound as a Halogenated Organic Base .

FeatureChemical LogicDisposal Implication
Basic Nitrogen Pyridine & Pyrrolidine rings (

)
Incompatible with Acids/Oxidizers. Do not mix with acid waste streams (exothermic reaction risk).
Fluoromethyl Group C-F BondMandatory Halogenated Stream. Combustion generates HF gas. Must be sent to an incinerator with alkaline scrubbing.
Physical State Likely Solid or Viscous OilRequires solid waste bin or double-contained liquid vial.
Toxicity Class Irritant / Potentially ToxicZero Sewer Discharge. High aquatic toxicity potential for pyridine derivatives.

Critical Safety Note: The monofluoromethyl group (


) can exhibit different reactivity compared to stable trifluoromethyl (

) groups. Treat as a potential alkylating agent; avoid skin contact strictly.

Immediate Containment & Spill Response

Goal: Prevent environmental release and exposure during handling.[2][3]

Protocol A: Solid/Powder Spill
  • Isolate: Evacuate the immediate 3-meter radius.

  • PPE: Nitrile gloves (double-gloved), safety goggles, N95 particulate mask (or fume hood sash down).[1]

  • Dry Containment: Gently cover the spill with Vermiculite or Dry Sand .

    • Why? Prevents aerosolization of the powder.

  • Collection: Use a non-sparking scoop. Place mixture into a wide-mouth HDPE jar.

  • Labeling: Label as "Hazardous Waste - Solid - Halogenated."

Protocol B: Liquid/Solution Spill
  • Absorb: Use a chemically inert pad (polypropylene) or universal absorbent (silica/clay).

    • Contraindication: Do NOT use paper towels if the solution is highly concentrated; pyridine derivatives can degrade cellulose or emit noxious vapors.

  • Neutralization (Surface): After bulk removal, wipe the surface with a mild soap solution.

    • Why? Avoid bleach. Bleach + Amines (Pyrrolidine) can form chloramines (toxic gas).

Waste Segregation & Packaging (The Core Workflow)

This section defines the "Chain of Custody" from your bench to the incinerator.

Step 1: Stream Selection

You must segregate this compound into the Halogenated Organic stream.

  • The Rule: If ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     by weight, it is Halogenated.
    
  • The Risk: Mixing with non-halogenated solvents (e.g., Acetone/Methanol waste) causes downstream incinerator corrosion.[1]

Step 2: Container Compatibility
  • Recommended: High-Density Polyethylene (HDPE) or Glass (Amber).

  • Avoid: Metal cans (aluminum/steel) due to potential corrosion from amine-metal complexation or trace HF formation over time.

Step 3: Labeling Standards

Your waste tag must explicitly state:

  • Full Chemical Name: 2-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine.

  • Hazard Checkbox: [x] Halogenated [x] Irritant [x] Basic.

  • Solvent Matrix: If in solution, list the solvent (e.g., "in DCM" or "in DMSO").[1]

Visual Workflow: Decision Tree

The following diagram illustrates the logical flow for segregating this specific compound to ensure downstream safety.

WasteSegregation Start Waste Generation: 2-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine StateCheck Is it Solid or Liquid? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Solution / Oil StateCheck->LiquidPath SolidBin Container: Wide-Mouth HDPE Jar SolidPath->SolidBin LiquidCheck Solvent Type? LiquidPath->LiquidCheck FinalStream FINAL STREAM: Halogenated Organic Waste (Requires HF Scrubbing) SolidBin->FinalStream Label: Solid Halogenated HaloSolvent Halogenated (DCM, Chloroform) LiquidCheck->HaloSolvent Compatible NonHaloSolvent Non-Halo (MeOH, DMSO) LiquidCheck->NonHaloSolvent Segregate into Halo Stream HaloSolvent->FinalStream NonHaloSolvent->FinalStream Force Segregation due to Fluorine Content

Figure 1: Waste segregation logic ensuring the fluorinated moiety is directed to the correct incineration path.

Final Disposal & Regulatory Pathways[4]

Incineration (The Only Viable Path)
  • Method: High-Temperature Incineration (HTI) at >1100°C.

  • Requirement: The facility must be equipped with Wet Scrubbers (Caustic Soda/NaOH wash).

  • Mechanism: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="ng-star-inserted display">

    
    
    
    
    
    Without this scrubbing, HF gas is released into the atmosphere or corrodes the stack.
Regulatory Codes (Reference)

When filling out manifests (USA/EU):

  • RCRA (USA): While not explicitly P-listed, treat as D001 (Ignitable, if in solvent) or generic Halogenated Organic .[1] If the pyridine ring is considered the primary hazard, U196 (Pyridine) logic applies.

  • European Waste Code (EWC): 07 05 03 * (Organic halogenated solvents, washing liquids and mother liquors).[1]

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[4] The National Academies Press, 2011 . [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. 40 CFR Part 261.[5] [Link][1]

  • PubChem. Pyridine Safety and Hazards Data. National Library of Medicine. [Link]

  • American Chemical Society. Identifying and Handling Hazardous Waste in the Laboratory. ACS Chemical Safety Guidelines. [Link][1]

Sources

Handling

Personal protective equipment for handling 2-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine

Executive Summary & Risk Assessment Compound Class: Fluorinated Heterocyclic Amine Occupational Exposure Band (OEB): Band 4 (Default for Novel Intermediates) Treat as a high-potency compound until specific toxicological...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Assessment

Compound Class: Fluorinated Heterocyclic Amine Occupational Exposure Band (OEB): Band 4 (Default for Novel Intermediates) Treat as a high-potency compound until specific toxicological data proves otherwise.

Handling 2-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine requires a specific risk management strategy that goes beyond standard organic chemistry protocols. This molecule combines three distinct hazard moieties:

  • Pyridine Ring: Systemic toxicity risks (hepatotoxicity, neurotoxicity) and high dermal permeability.

  • Pyrrolidine Ring: Secondary amine character, likely caustic/corrosive to mucous membranes and skin.

  • Fluoromethyl Group (

    
    ):  Unlike the metabolically stable trifluoromethyl group (
    
    
    
    ), the monofluoromethyl group can be metabolically labile, potentially acting as an alkylating agent or releasing fluoride ions upon metabolic breakdown.

Immediate Hazard Flags:

  • Skin Absorption: High (Pyridine-like vector).

  • Inhalation: High risk of respiratory sensitization and mucosal damage.

  • Physicochemical: Fluorinated amines often exhibit high static charge as solids, increasing dispersion risk during weighing.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact with pyridine derivatives due to rapid permeation (breakthrough often <10 minutes). You must utilize a Layered Barrier Approach .

PPE Selection Table
Protection ZoneComponentSpecificationRationale
Hand (Inner) Laminate / PE Silver Shield® or North® SilvershieldImpermeable to pyridines and small halogenated amines.
Hand (Outer) Nitrile Minimum 5 mil (0.12 mm)Provides dexterity and mechanical protection for the inner liner.
Respiratory Engineering Control Fume Hood (Face Velocity > 100 fpm) Primary containment. Respirators (N95/P100) are secondary and only for emergencies.
Eye/Face Goggles Chemical Splash Goggles (ANSI Z87.1)Safety glasses do not seal against vapors or fine static dust.
Body Lab Coat Tyvek® or Poly-coatedCotton coats absorb liquids; Tyvek repels toxic organic splashes.

Operational Protocols

A. Weighing & Transfer (Critical Step)

Fluorinated heterocycles are prone to static buildup, causing "fly-away" powder that can bypass standard airflow containment.

  • Static Control: Use an ionizing bar or anti-static gun inside the balance enclosure before opening the vial.

  • Containment: Weigh only inside a certified chemical fume hood or a powder containment balance enclosure.

  • Technique:

    • Place a tack-mat or damp paper towel (solvent-wet) at the sash opening to capture dropped particles.

    • Use a closed transfer vessel (e.g., a tared vial with a septum) rather than an open weigh boat if moving the solid outside the hood.

B. Solubilization & Synthesis
  • Solvent Choice: When dissolving in DCM or Chloroform, be aware that these solvents facilitate skin permeation of the solute.

  • Acid Sensitivity: Avoid mixing with strong mineral acids unless controlled; fluorinated amines can release HF under extreme acidic/thermal stress, though less likely than acyl fluorides.

  • Glassware: Use standard borosilicate. No special plastic requirements unless HF generation is specifically expected (unlikely in standard handling).

C. Emergency Response Workflow

EmergencyResponse Start EXPOSURE INCIDENT Type Identify Exposure Type Start->Type Skin SKIN CONTACT (Liquid/Solid) Type->Skin Eye EYE CONTACT (Splash/Dust) Type->Eye Inhal INHALATION (Vapor/Dust) Type->Inhal ActionSkin 1. Remove Contaminated Clothing 2. Rinse 15 min (Water) 3. Do NOT scrub (increases absorption) Skin->ActionSkin ActionEye 1. Flush 15 min (Eyewash) 2. Hold Eyelids Open 3. Seek Ophthalmologist Eye->ActionEye ActionInhal 1. Move to Fresh Air 2. Oxygen if breathing difficult 3. Monitor for delayed edema Inhal->ActionInhal Medical SEEK MEDICAL ATTENTION Provide SDS/Structure to Physician ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Caption: Immediate response decision tree for exposure to fluorinated pyridine derivatives. Speed of irrigation is critical to prevent systemic absorption.

Waste Disposal & Decontamination[6]

Do NOT dispose of in standard organic waste streams without labeling.

  • Segregation: Segregate as "Halogenated Organic Waste" . The presence of fluorine requires high-temperature incineration to ensure complete destruction and capture of HF gas in the scrubber systems of the disposal facility.

  • Spill Cleanup (Solid):

    • Do not dry sweep (generates dust).

    • Cover with a wet pad (solvent or water depending on solubility) to dampen.

    • Scoop into a wide-mouth jar.

    • Wipe surface with a mild detergent (1% Alconox) followed by water.

  • Spill Cleanup (Liquid):

    • Absorb with vermiculite or chem-pads.[1]

    • Place in double-bagged hazardous waste container.

References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Ansell Healthcare. (2022). Chemical Resistance Guide: Permeation & Degradation Data. (Note: Reference data for "Pyridine" used as worst-case baseline for pyridine derivatives).

  • Centers for Disease Control and Prevention (CDC). (2018). Pyridine: Systemic Agent. NIOSH Emergency Response Safety and Health Database.

  • Safe Work Australia. (2020). Guidance on the Interpretation of Workplace Exposure Standards for Airborne Contaminants. (Basis for Control Banding approach).[2][3]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine
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2-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine
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